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  • Product: D-[1,5-13C2]Ribose
  • CAS: 213825-56-0

Core Science & Biosynthesis

Foundational

The Strategic Role of D-[1,5-¹³C₂]Ribose in Interrogating the Pentose Phosphate Pathway

Executive Summary In the landscape of metabolic flux analysis (MFA) and structural biology, the Pentose Phosphate Pathway (PPP) presents a unique analytical challenge. Because the PPP operates as a highly reversible, non...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of metabolic flux analysis (MFA) and structural biology, the Pentose Phosphate Pathway (PPP) presents a unique analytical challenge. Because the PPP operates as a highly reversible, non-linear network, traditional isotopic tracers like [U-¹³C]glucose often convolute data by feeding simultaneously into glycolysis, the oxidative PPP, and the non-oxidative PPP.

As a Senior Application Scientist, I frequently advise research teams to transition from broad-spectrum glucose tracers to targeted probes when high-resolution pathway mapping is required. D-[1,5-¹³C₂]ribose (PubChem CID: 90471049) [1] has emerged as a premier stable-isotope tracer. By bypassing the oxidative branch entirely, D-[1,5-¹³C₂]ribose allows researchers to directly interrogate the non-oxidative PPP, isolate transketolase (TKL) and transaldolase (TAL) reaction fluxes, and generate specifically labeled nucleotides for complex NMR structural studies [2].

This whitepaper details the mechanistic routing of D-[1,5-¹³C₂]ribose, outlines self-validating experimental protocols, and provides the quantitative frameworks necessary for robust data interpretation.

Mechanistic Grounding: Isotopic Routing in the Non-Oxidative PPP

To understand the value of D-[1,5-¹³C₂]ribose, we must trace the exact causality of its carbon backbone as it is metabolized. When introduced to cell culture, D-[1,5-¹³C₂]ribose is rapidly phosphorylated by ribokinase to form [1,5-¹³C₂]ribose-5-phosphate (R5P) . From here, the tracer acts as a direct substrate for the non-oxidative PPP.

The elegance of this tracer lies in how the C1 and C5 labels are split by the sequential actions of TKL and TAL:

  • The First Transketolase (TKL) Reaction: TKL transfers a two-carbon unit (C1-C2) from an unlabeled ketose (Xylulose-5-phosphate, X5P) to the C1 of our labeled aldose ([1,5-¹³C₂]R5P).

    • Causality: The C1 label of R5P is pushed to the C3 position of the newly formed Sedoheptulose-7-phosphate (S7P). The C5 label remains at the terminal end, becoming C7.

    • Result:[3,7-¹³C₂]S7P .

  • The Transaldolase (TAL) Reaction: TAL cleaves a three-carbon unit (C1-C3) from [3,7-¹³C₂]S7P and transfers it to unlabeled Glyceraldehyde-3-phosphate (GAP).

    • Causality: The C3 label from S7P is transferred to form [3-¹³C]Fructose-6-phosphate (F6P) . The remaining four-carbon skeleton of S7P (C4-C7) becomes Erythrose-4-phosphate (E4P). Because the C7 label of S7P shifts to the terminal end of E4P, we generate [4-¹³C]E4P .

  • The Second Transketolase (TKL) Reaction: TKL transfers a two-carbon unit from unlabeled X5P to [4-¹³C]E4P.

    • Causality: The C4 label of E4P becomes the C6 label of the resulting F6P.

    • Result:[6-¹³C]F6P .

By quantifying the ratio of[3-¹³C]F6P to [6-¹³C]F6P via LC-HRMS or NMR, we can mathematically decouple the forward and reverse fluxes of the TKL and TAL enzymes—a feat impossible with standard glucose tracers [3].

PPP_Routing Ribose D-[1,5-13C2]Ribose R5P [1,5-13C2]Ribose-5-Phosphate Ribose->R5P Ribokinase PRPP [1,5-13C2]PRPP R5P->PRPP PRPS TKL1 Transketolase (TKL) R5P->TKL1 + Unlabeled X5P RNA Labeled RNA (NMR) PRPP->RNA Nucleotide Synthesis S7P [3,7-13C2]Sedoheptulose-7P TKL1->S7P C1->C3, C5->C7 TAL Transaldolase (TAL) F6P_3 [3-13C]Fructose-6P TAL->F6P_3 C3 transferred E4P [4-13C]Erythrose-4P TAL->E4P C7 becomes C4 TKL2 Transketolase (TKL) F6P_6 [6-13C]Fructose-6P TKL2->F6P_6 C4 becomes C6 S7P->TAL + Unlabeled GAP E4P->TKL2 + Unlabeled X5P

Figure 1: Mechanistic routing of D-[1,5-¹³C₂]ribose through the non-oxidative PPP and nucleotide salvage pathways.

Application in Structural Biology: Eradicating NMR Spectral Overlap

Beyond metabolic flux, D-[1,5-¹³C₂]ribose is a highly prized building block for RNA/DNA Nuclear Magnetic Resonance (NMR) spectroscopy [2].

The Problem: When studying large RNA molecules (>20 kDa) using uniformly labeled [U-¹³C]ribose, researchers encounter severe line broadening and spectral overlap. The ribose protons (H2', H3', H4', H5') are densely clustered in a narrow 0.6–0.8 ppm chemical shift range. Furthermore, uniform labeling introduces one-bond ¹³C-¹³C scalar couplings (J-couplings) that split signals and degrade resolution.

The Solution: By feeding D-[1,5-¹³C₂]ribose to engineered E. coli or using it in in vitro transcription (IVT) kits, the resulting nucleotides (ATP, GTP, UTP, CTP) contain ¹³C labels only at the C1' and C5' positions. Because C1' and C5' are separated by three unlabeled carbons (C2', C3', C4'), there is no one-bond ¹³C-¹³C scalar coupling . This isolation yields sharp, distinct NMR resonance peaks, enabling precise measurements of spin relaxation rates (R1/R2) to determine the structural dynamics of large RNA complexes [2].

Quantitative Data Interpretation

When analyzing cell extracts via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), the mass isotopomer distribution (MID) provides a direct readout of pathway utilization.

Table 1: Expected Mass Isotopomer Distributions (MID) from D-[1,5-¹³C₂]Ribose Tracing

MetaboliteDominant IsotopologueMechanistic Origin
Ribose-5-Phosphate (R5P) M+2Direct phosphorylation of tracer by Ribokinase.
PRPP M+2Direct conversion from [1,5-¹³C₂]R5P via PRPP Synthetase.
Sedoheptulose-7-Phosphate M+2TKL transfer of an unlabeled C2 unit to [1,5-¹³C₂]R5P.
Fructose-6-Phosphate (F6P) M+1TAL transfer yields [3-¹³C]F6P; TKL transfer yields [6-¹³C]F6P.
Erythrose-4-Phosphate (E4P) M+1TAL cleavage of [3,7-¹³C₂]S7P leaves [4-¹³C]E4P.
Lactate M+1Downstream glycolysis of M+1 F6P yields singly labeled trioses.

Note: Data must be corrected for natural ¹³C abundance (1.1%) using standard matrix inversion algorithms before calculating absolute flux.

Self-Validating Experimental Protocol: LC-MS Isotope Tracing

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. A critical failure point in MFA is the artifactual degradation of high-energy intermediates (like PRPP and ATP) during extraction. Metabolism must be quenched instantly.

Step-by-Step Methodology
  • Tracer Incubation:

    • Wash adherent cells (e.g., HepG2 or Jurkat lines) twice with warm PBS to remove residual unlabeled glucose/pentoses.

    • Introduce custom assay medium containing 2 mM D-[1,5-¹³C₂]ribose and 10% dialyzed Fetal Bovine Serum (dFBS). Causality: Dialyzed serum is mandatory to prevent unlabeled low-molecular-weight sugars in standard FBS from diluting the isotopic enrichment.

    • Incubate for 1 to 24 hours depending on the target steady-state (PRPP reaches isotopic steady-state in <2 hours; RNA incorporation requires 24+ hours).

  • Metabolic Quenching (Critical Step):

    • Rapidly aspirate the medium on ice.

    • Instantly add 1.0 mL of pre-chilled 80% Methanol (-80°C) directly to the dish. Causality: Enzymes like TKL and TAL operate on millisecond timescales. -80°C methanol instantly denatures proteins, freezing the metabolic snapshot and preventing the hydrolysis of PRPP.

  • Biphasic Extraction:

    • Scrape cells and transfer to a microcentrifuge tube.

    • Add 400 µL of cold Chloroform and 400 µL of LC-MS grade Water. Vortex vigorously for 10 minutes at 4°C.

    • Centrifuge at 15,000 x g for 15 minutes. Causality: This separates the sample into an upper aqueous phase (containing R5P, PRPP, F6P) and a lower organic phase (lipids), preventing column fouling during LC-MS.

  • LC-HRMS Acquisition:

    • Transfer the upper aqueous phase, lyophilize, and reconstitute in Acetonitrile/Water.

    • Analyze using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to an Orbitrap Mass Spectrometer operating in negative ion mode (ideal for sugar phosphates) [4].

Workflow Step1 1. Isotope Feeding 2mM D-[1,5-13C2]Ribose Step2 2. Metabolic Quenching -80°C 80% Methanol Step1->Step2 Step3 3. Biphasic Extraction CHCl3 / MeOH / H2O Step2->Step3 Step4 4. Data Acquisition LC-HRMS or 2D-NMR Step3->Step4 Step5 5. Flux Analysis Natural Abundance Correction Step4->Step5

Figure 2: Self-validating workflow for D-[1,5-¹³C₂]ribose metabolic flux analysis.

Conclusion

The strategic application of D-[1,5-¹³C₂]ribose bridges a critical gap in both metabolic flux analysis and structural biology. By providing an unambiguous, mathematically trackable entry point into the non-oxidative Pentose Phosphate Pathway, it allows researchers to bypass the confounding variables of glucose metabolism. Whether the goal is identifying novel TKL inhibitors in oncology or resolving the 3D architecture of large RNA complexes via NMR, this specific isotopic tracer is an indispensable tool in the modern biochemical arsenal.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 90471049, D-[1,5-13C2]Ribose." PubChem. URL:[Link]

  • Hoogstraten, C.G., et al. "Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies." Molecules, vol. 26, no. 18, 2021, p. 5581. URL:[Link]

  • Lee, W.N., et al. "Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose." American Journal of Physiology-Endocrinology and Metabolism, vol. 274, no. 5, 1998. URL:[Link]

  • Befroy, D.E., et al. "Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose." NIH PubMed Central (PMC), 2018. URL:[Link]

Exploratory

D-[1,5-13C2]Ribose: A Comprehensive Technical Guide on Chemical Properties, Stability, and Metabolic Flux Applications

Executive Summary In the rapidly advancing fields of metabolomics and drug development, stable isotope-labeled tracers are indispensable for mapping complex biochemical networks. D-[1,5-13C2]ribose is a highly specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly advancing fields of metabolomics and drug development, stable isotope-labeled tracers are indispensable for mapping complex biochemical networks. D-[1,5-13C2]ribose is a highly specialized, positionally labeled pentose sugar utilized primarily in Metabolic Flux Analysis (MFA). By strategically placing carbon-13 isotopes at the C1 and C5 positions, researchers can precisely track ribose salvage pathways, pentose phosphate pathway (PPP) dynamics, and de novo nucleotide biosynthesis.

This whitepaper provides an authoritative, in-depth analysis of the chemical properties, stability constraints, and experimental handling of D-[1,5-13C2]ribose, designed to ensure rigorous scientific integrity and reproducible data generation in laboratory settings.

Molecular Architecture & Physicochemical Properties

D-[1,5-13C2]ribose is chemically identical to naturally occurring D-ribose but contains heavy carbon-13 isotopes at the first (aldehydic) and fifth (terminal hydroxyl) carbon positions . This specific labeling strategy is critical: it allows mass spectrometry (MS) and nuclear magnetic resonance (NMR) to differentiate between intact ribose incorporation and carbon backbone cleavage events during cellular metabolism.

Quantitative Data: Chemical Properties

The following table summarizes the core physicochemical parameters critical for accurate molarity calculations and reagent formulation.

PropertyValueMechanistic Implication for Researchers
Chemical Name D-[1,5-13C2]RibosePositional labeling allows tracking of C1 (lost as CO2 in oxidative PPP) and C5.
CAS Number 213825-56-0Unique identifier for procurement and regulatory documentation.
Molecular Formula 13C2C3H10O5Modifies the standard mass for MS isotopologue extraction (M+2 shift).
Molecular Weight 152.12 g/mol Requires recalculation from standard D-ribose (150.13 g/mol ) for precise dosing.
Appearance White to off-white powderVisual indicator of purity; yellowing indicates Maillard degradation.
Solubility >100 mg/mL in H2OHighly soluble; allows for concentrated stock solutions without organic solvents.
Isotopic Purity >99 atom % 13CEnsures minimal background noise from unlabeled (M+0) molecules during MFA.

Stability Dynamics & Storage Directives

The structural integrity of D-[1,5-13C2]ribose is highly dependent on environmental conditions. As an aldopentose, it is a reducing sugar, making it chemically reactive under specific conditions. Understanding the causality behind its degradation pathways is essential for maintaining reagent viability .

Degradation Pathways and Causality
  • Hygroscopicity: D-ribose readily absorbs atmospheric moisture. If left unsealed, water absorption not only skews gravimetric weighing (leading to inaccurate molar concentrations) but also accelerates hydrolytic degradation.

  • Maillard Reaction: As a reducing sugar, the C1 aldehyde group of D-[1,5-13C2]ribose will react aggressively with primary amines (e.g., Tris buffer, amino acids) at elevated temperatures. This forms Schiff bases and leads to browning (Maillard degradation), destroying the isotopic tracer before it ever reaches the cells.

  • Epimerization: Prolonged exposure to high pH (alkaline conditions) causes the reversible isomerization of ribose into arabinose or ribulose via the Lobry de Bruyn–van Ekenstein transformation.

Standardized Storage Guidelines
Storage StateOptimal ConditionShelf LifeRationale
Solid Powder -20°C, Desiccated2–3 YearsCold, dry environments halt moisture absorption and thermal degradation.
Aqueous Stock -80°C, Aliquoted6 MonthsDeep freezing prevents microbial contamination and spontaneous epimerization.
Working Sol. 4°C, Dark< 1 WeekShort-term storage minimizes oxidative stress; must be kept sterile.

Mechanistic Role in Metabolic Flux Analysis (MFA)

In mammalian cells, nucleotide biosynthesis is a highly regulated, energy-intensive process . While glucose is the primary carbon source for the PPP, tumors and highly proliferative cells often utilize alternative carbon sources or salvage pathways to meet their demand for ribose-5-phosphate (R5P) .

By feeding cells D-[1,5-13C2]ribose, researchers can bypass glycolysis and directly probe the activity of Ribokinase and PRPP Synthetase . If the ribose ring is salvaged intact, the resulting nucleotides (AMP, GMP, UMP) will exhibit an exact M+2 mass shift. If the ribose is shunted backward through the non-oxidative PPP into glycolysis, the C1 and C5 labels will split, resulting in M+1 isotopologues.

Pathway Ribose D-[1,5-13C2]Ribose R5P [1,5-13C2]Ribose-5-Phosphate Ribose->R5P Ribokinase PRPP [1,5-13C2]PRPP R5P->PRPP PRPP Synthetase Nucleotides 13C-Nucleotides (AMP, GMP, UMP) PRPP->Nucleotides De Novo Synthesis

Metabolic incorporation of D-[1,5-13C2]ribose into the nucleotide biosynthesis pathway.

Validated Experimental Protocol: In Vitro Isotope Labeling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific safeguards against the chemical vulnerabilities of D-[1,5-13C2]ribose discussed in Section 2.

Phase 1: Reagent Preparation (Self-Validating)

Causality Check: We avoid autoclaving to prevent thermal degradation and avoid amine buffers to prevent Maillard reactions.

  • Equilibration: Remove the D-[1,5-13C2]ribose vial from -20°C storage and allow it to reach room temperature in a desiccator for 30 minutes before opening. Why? This prevents condensation from forming on the cold hygroscopic powder.

  • Dissolution: Weigh the required mass and dissolve in sterile, amine-free solvent (e.g., LC-MS grade water or 1X PBS, pH 7.4) to create a 100 mM stock.

  • Sterilization: Pass the solution through a 0.22 μm PES syringe filter. Do not autoclave.

  • Validation: Analyze a 1:1000 dilution of the stock via LC-MS to confirm the M+2 isotopic purity before applying it to cells.

Phase 2: Cell Culture Pulse
  • Plate cells in standard media and allow them to adhere overnight.

  • Wash cells twice with PBS to remove residual unlabeled glucose/ribose.

  • Apply custom media containing the desired concentration of D-[1,5-13C2]ribose (typically 1–5 mM) alongside a defined glucose concentration.

  • Incubate for the target time-course (e.g., 1, 4, 12, 24 hours).

Phase 3: Metabolic Quenching and Extraction

Causality Check: Rapid quenching is required because intracellular metabolites like PRPP and ATP have half-lives of seconds.

  • Aspirate media and immediately wash the cells with ice-cold PBS.

  • Add -80°C extraction solvent (typically 80% Methanol / 20% Water) directly to the dish to instantly halt enzymatic activity and precipitate proteins.

  • Scrape cells, transfer to a microcentrifuge tube, and vortex heavily.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to a new vial for LC-MS/MS analysis.

Workflow Step1 1. Reagent Preparation Desiccated weighing & 0.22 μm filtration Step2 2. Cell Culture Pulse Introduce 13C-ribose to media Step1->Step2 Step3 3. Metabolic Quenching Cold Methanol (-80°C) extraction Step2->Step3 Step4 4. LC-MS/MS Analysis Quantify M+1 and M+2 isotopologues Step3->Step4

Standardized experimental workflow for in vitro 13C-ribose metabolic flux analysis.

References

  • National Center for Biotechnology Information (NCBI). "D-[1,5-13C2]Ribose | C5H10O5 | CID 90471049 - PubChem." PubChem Database. URL:[Link]

  • Lane, A. N., & Fan, T. W. M. "Regulation of mammalian nucleotide metabolism and biosynthesis." Nucleic Acids Research, Oxford Academic (2015). URL:[Link]

  • Ma, R., et al. "PEPCK Coordinates the Regulation of Central Carbon Metabolism to Promote Cancer Cell Growth." Molecular Cell, Cell Press (2015). URL:[Link]

Foundational

An In-Depth Technical Guide to Tracking Nucleotide Synthesis with D-[1,5-13C2]ribose

Foreword: The Imperative of Precision in Metabolic Flux Analysis In the intricate world of cellular metabolism, the synthesis of nucleotides stands as a cornerstone of life, underpinning DNA replication, RNA transcriptio...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Precision in Metabolic Flux Analysis

In the intricate world of cellular metabolism, the synthesis of nucleotides stands as a cornerstone of life, underpinning DNA replication, RNA transcription, and cellular energy currency. Understanding the dynamics of nucleotide production is paramount for researchers in oncology, immunology, and drug development. Stable isotope tracing has emerged as a powerful tool to dissect these complex pathways, and among the various tracers, D-[1,5-¹³C₂]ribose offers a unique and insightful window into the contributions of the de novo and salvage pathways to the nucleotide pool. This guide provides a comprehensive technical overview for leveraging this specific tracer to achieve robust and quantitative analysis of nucleotide synthesis.

The Dichotomy of Nucleotide Synthesis: De Novo and Salvage Pathways

Cells employ two primary strategies to maintain their nucleotide pools: the de novo synthesis pathway and the salvage pathway.[1]

  • De Novo Synthesis: This pathway builds nucleotides from simple precursors, such as amino acids, bicarbonate, and formate. The ribose component of the nucleotide is synthesized through the pentose phosphate pathway (PPP).[2][3] This is an energy-intensive process essential for proliferating cells.[4]

  • Salvage Pathway: This more energy-efficient route recycles pre-existing nucleobases and nucleosides from the degradation of nucleic acids.[5] This pathway is particularly active in quiescent or terminally differentiated cells.[6]

Discerning the relative activity of these two pathways is crucial for understanding the metabolic phenotype of a given cell type or disease state.

The Rationale for D-[1,5-¹³C₂]ribose: A Tale of Two Carbons

While uniformly labeled glucose ([U-¹³C]-glucose) is a common tracer for studying the PPP and its contribution to the ribose backbone of nucleotides, D-[1,5-¹³C₂]ribose provides a more direct and nuanced view of ribose metabolism and its entry into nucleotide synthesis.

The strategic placement of ¹³C at the C1 and C5 positions of ribose allows for the deconvolution of key metabolic fluxes:

  • Direct Incorporation via Salvage: When D-[1,5-¹³C₂]ribose is taken up by the cell, it can be directly phosphorylated to ribose-5-phosphate and subsequently activated to phosphoribosyl pyrophosphate (PRPP), the precursor for nucleotide synthesis.[3][7] In this scenario, the resulting nucleotides will contain a ribose moiety with two ¹³C labels (M+2).

  • Metabolism through the Pentose Phosphate Pathway: The exogenous D-[1,5-¹³C₂]ribose can also enter the non-oxidative branch of the PPP. The enzymes transketolase and transaldolase shuffle carbon atoms, leading to a scrambling of the original labeling pattern. This results in the formation of ribose-5-phosphate molecules with either one ¹³C label (M+1) or no label (M+0), in addition to the original M+2 species.

By analyzing the mass isotopologue distribution (MID) of the ribose moiety in nucleotides, we can quantify the relative contributions of direct salvage versus metabolism through the PPP.

Experimental Workflow: From Cell Culture to Data Interpretation

A successful tracer experiment requires meticulous planning and execution. The following protocol provides a robust framework for using D-[1,5-¹³C₂]ribose to track nucleotide synthesis.

Experimental Design and Cell Culture
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Labeling Medium: Prepare a custom medium that lacks ribose and contains D-[1,5-¹³C₂]ribose at a concentration that does not perturb normal cell metabolism (typically in the range of 1-10 mM). The use of dialyzed fetal bovine serum is recommended to minimize the influence of unlabeled small molecules.

  • Time Course: Perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) to determine the kinetics of label incorporation and to ensure that isotopic steady state is reached for accurate flux analysis.

Metabolite Extraction

Rapid quenching of metabolic activity is critical to prevent artefactual changes in metabolite levels.

  • Aspirate the labeling medium.

  • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), at -80°C.

  • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Vortex vigorously and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.

  • Transfer the supernatant containing the polar metabolites to a new tube and dry using a vacuum concentrator.

LC-MS/MS Analysis of Nucleotides

The analysis of highly polar nucleotides requires specialized chromatographic techniques. Hydrophilic interaction liquid chromatography (HILIC) is often the method of choice.

  • Chromatographic Separation:

    • Column: A HILIC column with an amide or diol stationary phase.

    • Mobile Phase A: High organic solvent (e.g., 95% acetonitrile) with a small amount of aqueous buffer (e.g., 10 mM ammonium acetate, pH 9.0).

    • Mobile Phase B: Low organic solvent (e.g., 50% acetonitrile) with the same aqueous buffer.

    • Gradient: A gradient from high to low organic content to elute the polar nucleotides.

  • Mass Spectrometry:

    • Ionization: Negative ion electrospray ionization (ESI) is typically preferred for nucleotides.

    • Acquisition Mode: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire data in full scan mode to detect all mass isotopologues. Targeted MS/MS (or parallel reaction monitoring, PRM) can be used for confirmation and to distinguish between isomers.

    • Fragmentation: For MS/MS, the characteristic neutral loss of the ribose or deoxyribose moiety can be monitored to specifically detect nucleosides.

Data Analysis and Interpretation
  • Peak Identification and Integration: Identify the chromatographic peaks corresponding to the nucleotides of interest based on their accurate mass and retention time compared to authentic standards. Integrate the peak areas for each mass isotopologue (M+0, M+1, M+2, etc.).

  • Correction for Natural Isotope Abundance: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.

  • Calculation of Fractional Contribution: The fractional contribution (FC) of the salvage pathway to the ribose pool of a specific nucleotide can be estimated using the following simplified formula: FC_salvage = (M+2) / (M+0 + M+1 + M+2) This calculation assumes that M+2 is solely derived from the direct salvage of the D-[1,5-¹³C₂]ribose tracer. A more sophisticated metabolic flux analysis model would be required for a more precise quantification that accounts for the complexities of the PPP.

Visualization of Metabolic Pathways

D-[1,5-¹³C₂]ribose Metabolism and Entry into Nucleotide Synthesis

cluster_extracellular Extracellular cluster_intracellular Intracellular D-[1,5-13C2]ribose D-[1,5-13C2]ribose Ribose-5-P (M+2) Ribose-5-P (M+2) D-[1,5-13C2]ribose->Ribose-5-P (M+2) Ribokinase PRPP (M+2) PRPP (M+2) Ribose-5-P (M+2)->PRPP (M+2) PRPP Synthetase Non-oxidative PPP Non-oxidative PPP Ribose-5-P (M+2)->Non-oxidative PPP Nucleotides (M+2) Nucleotides (M+2) PRPP (M+2)->Nucleotides (M+2) Salvage Pathway Glycolytic Intermediates Glycolytic Intermediates Non-oxidative PPP->Glycolytic Intermediates Ribose-5-P (M+1, M+0) Ribose-5-P (M+1, M+0) Non-oxidative PPP->Ribose-5-P (M+1, M+0) Glycolytic Intermediates->Non-oxidative PPP PRPP (M+1, M+0) PRPP (M+1, M+0) Ribose-5-P (M+1, M+0)->PRPP (M+1, M+0) Nucleotides (M+1, M+0) Nucleotides (M+1, M+0) PRPP (M+1, M+0)->Nucleotides (M+1, M+0) De Novo Synthesis (Ribose moiety)

Caption: Metabolic fate of D-[1,5-¹³C₂]ribose in nucleotide synthesis.

Experimental and Data Analysis Workflow

cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Cell Culture Cell Culture Labeling with D-[1,5-13C2]ribose Labeling with D-[1,5-13C2]ribose Cell Culture->Labeling with D-[1,5-13C2]ribose Metabolite Extraction Metabolite Extraction Labeling with D-[1,5-13C2]ribose->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Peak Identification & Integration Peak Identification & Integration LC-MS/MS Analysis->Peak Identification & Integration Natural Isotope Correction Natural Isotope Correction Peak Identification & Integration->Natural Isotope Correction Mass Isotopologue Distribution (MID) Mass Isotopologue Distribution (MID) Natural Isotope Correction->Mass Isotopologue Distribution (MID) Flux Calculation Flux Calculation Mass Isotopologue Distribution (MID)->Flux Calculation Biological Insights Biological Insights Flux Calculation->Biological Insights

Caption: Workflow for D-[1,5-¹³C₂]ribose tracer experiments.

Quantitative Data Presentation

The following table illustrates the expected mass isotopologue distribution (MID) for a hypothetical nucleotide (e.g., ATP) under different metabolic scenarios after labeling with D-[1,5-¹³C₂]ribose.

Metabolic ScenarioM+0 (Unlabeled)M+1 (¹³C₁)M+2 (¹³C₂)Interpretation
High Salvage, Low PPP flux LowLowHighThe majority of the ribose in nucleotides is derived from the direct salvage of the exogenous labeled ribose.
Low Salvage, High PPP flux HighHighLowThe exogenous ribose is primarily metabolized through the PPP, leading to a dilution and scrambling of the ¹³C label.
Balanced Salvage and PPP flux ModerateModerateModerateBoth pathways contribute significantly to the nucleotide pool.

Note: These are simplified representations. Actual MIDs will depend on the specific cell line, culture conditions, and labeling time.

Conclusion: A Powerful Tool for Metabolic Discovery

The use of D-[1,5-¹³C₂]ribose as a metabolic tracer provides a nuanced and quantitative method for dissecting the intricate pathways of nucleotide synthesis. By carefully designing and executing experiments, and by rigorously analyzing the resulting mass isotopologue distributions, researchers can gain invaluable insights into the metabolic reprogramming that occurs in various physiological and pathological states. This knowledge is fundamental for the development of novel therapeutic strategies that target the metabolic vulnerabilities of diseases such as cancer.

References

  • Rong, S.-Q., et al. (2023). Metabolic isotopic labeling of (deoxy)ribose enables dual neutral loss scanning for profiling nucleic acid modifications. Nucleic Acids Research, 51(15), e83. [Link]

  • Lane, A. N., & Fan, T. W.-M. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis. Nucleic Acids Research, 43(4), 2466–2485. [Link]

  • Popova, A. M., & Williamson, J. R. (2014). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. Journal of the American Chemical Society, 136(5), 2058–2069. [Link]

  • Nakajima, K., et al. (2013). Mass isotopomer analysis of metabolically labeled nucleotide sugars and N- and O-glycans for tracing nucleotide sugar metabolisms. Molecular & Cellular Proteomics, 12(9), 2468–2480. [Link]

  • Kouřilová, X., et al. (2017). Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. Current Analytical Chemistry, 13(4), 282-290. [Link]

  • Stupp, G. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 919. [Link]

  • Basu, S., & Bhattacharya, S. (2020). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Journal of Biosciences, 45, 133. [Link]

  • Li, Z., et al. (2019). Method for Quantification of Ribonucleotides and Deoxyribonucleotides in Human Cells Using (Trimethylsilyl)diazomethane Derivatization Followed by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 91(3), 2044–2051. [Link]

  • King, M. W. (2026). Nucleotides: Biosynthesis and Catabolism. The Medical Biochemistry Page. [Link]

  • Nakajima, K., et al. (2025). Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms. ResearchGate. [Link]

  • Iacobazzi, V., & Infantino, V. (2019). The furanosidic scaffold of d-ribose: a milestone for cell life. Biochemical Society Transactions, 47(5), 1469–1477. [Link]

  • StudySmarter. (n.d.). Differentiate between the de novo synthesis of nucleotides and salvage-pathway synthesis. [Link]

  • Lee, W.-N. P., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism, 274(5), E843-E851. [Link]

  • An, S., et al. (2017). Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. Journal of Biological Chemistry, 292(47), 19546–19557. [Link]

  • Kawashima, E., et al. (2002). Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides. The Journal of Organic Chemistry, 67(15), 5142–5151. [Link]

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Exploratory

D-[1,5-13C2]ribose metabolism in mammalian cell lines

An In-depth Technical Guide to D-[1,5-13C2]Ribose Metabolism in Mammalian Cell Lines Authored by: Gemini, Senior Application Scientist Abstract The Centrality of Ribose: Why Trace Pentose Metabolism? Ribose, a five-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to D-[1,5-13C2]Ribose Metabolism in Mammalian Cell Lines

Authored by: Gemini, Senior Application Scientist

Abstract

The Centrality of Ribose: Why Trace Pentose Metabolism?

Ribose, a five-carbon sugar, is a cornerstone of cellular architecture and function. It is not primarily a catabolic fuel source; rather, its chief role is anabolic. The metabolic fate of ribose is intrinsically linked to two of the most fundamental processes in a cell:

  • Nucleotide Synthesis: Ribose-5-phosphate (R5P) is the essential precursor for the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP).[1][2][3] PRPP is the activated form of ribose upon which the purine and pyrimidine rings are built or attached, forming the nucleotides that are the building blocks of DNA and RNA.[3][4] This process is highly demanding in rapidly proliferating cells, such as cancer cells.[5]

  • Redox Homeostasis and Biosynthesis: The primary route for endogenous R5P production is the Pentose Phosphate Pathway (PPP), a metabolic pathway that runs parallel to glycolysis.[6][7][8] The oxidative branch of the PPP not only produces R5P but also generates the reducing equivalent NADPH.[3][6] NADPH is critical for protecting cells from oxidative stress and serves as a key cofactor in biosynthetic reactions, including fatty acid and cholesterol synthesis.[6]

Given its central role, understanding the flux and regulation of ribose metabolism is critical for research in cancer biology, immunology, neurodegeneration, and drug development.

The Tracer of Choice: Unveiling Metabolic Dynamics with D-[1,5-13C2]Ribose

While uniformly labeled glucose ([U-13C]-glucose) is often used to study the PPP, directly supplying labeled ribose can deconvolve complex metabolic interchanges. D-[1,5-13C2]ribose, with stable isotopes at the C1 and C5 positions, is a particularly insightful tracer for several reasons:

  • Dissecting PPP Branches: The C1 carbon of glucose (and subsequently ribose) is lost as CO2 in the oxidative branch of the PPP.[7] By labeling the C1 position of ribose, we can trace its entry into the non-oxidative PPP, where it is converted into glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate.[9] The retention or loss of this C1 label provides a direct readout of oxidative vs. non-oxidative PPP activity.

  • Quantifying Nucleotide Synthesis: The entire ribose moiety, including the labeled C1 and C5 positions, is incorporated into nucleotides via PRPP synthesis.[2][3] Tracing the incorporation of both 13C atoms into ATP, GTP, UTP, and CTP allows for a precise quantification of the contribution of extracellular ribose to the total nucleotide pool.

  • Assessing Salvage Pathways: Cells can synthesize nucleotides de novo or "salvage" them from the breakdown of existing nucleic acids.[1][5] By providing D-[1,5-13C2]ribose, one can directly measure the rate at which cells utilize an external source of ribose for nucleotide production, providing insights into the activity of these salvage pathways.

The dual labels at C1 and C5 create a distinct M+2 isotopic signature in ribose-5-phosphate and all downstream nucleotides, making it readily distinguishable from endogenous, unlabeled (M+0) molecules.

Core Metabolic Pathways

The diagram below illustrates the central metabolic fate of D-[1,5-13C2]ribose as it enters the cell and is incorporated into the key pathways of nucleotide synthesis and the non-oxidative PPP.

Ribose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleotides Nucleotide Synthesis cluster_nonoxppp Non-Oxidative PPP D_Ribose D-[1,5-13C2]Ribose Ribose_in [1,5-13C2]Ribose D_Ribose->Ribose_in Transport R5P [1,5-13C2] Ribose-5-Phosphate Ribose_in->R5P Ribokinase PRPP [1,5-13C2] PRPP R5P->PRPP PRPP Synthetase F6P Fructose-6-P R5P->F6P Transketolase/ Transaldolase G3P Glyceraldehyde-3-P R5P->G3P Transketolase/ Transaldolase ATP [M+2] ATP PRPP->ATP GTP [M+2] GTP PRPP->GTP UTP [M+2] UTP PRPP->UTP CTP [M+2] CTP PRPP->CTP Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis Workflow A 1. Cell Seeding & Growth (Reach ~70-80% confluency) B 2. Media Switch (Replace with D-[1,5-13C2]Ribose labeling medium) A->B C 3. Time-Course Incubation (e.g., 0, 1, 4, 8, 24h) B->C D 4. Quenching & Metabolite Extraction (Rapidly halt metabolism using liquid N2 and cold solvent) C->D E 5. Sample Preparation (Centrifugation & Supernatant collection) D->E F 6. LC-MS Analysis (High-resolution mass spectrometry) E->F G 7. Data Processing (Peak integration, isotopologue correction) F->G H 8. Biological Interpretation (Flux analysis, pathway activity) G->H

Caption: Standard workflow for a stable isotope tracing experiment.

Detailed Experimental Protocol: Cell Culture and Isotope Labeling

This protocol is a self-validating system designed for adherent mammalian cell lines in a 6-well plate format.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled small molecules in standard serum. [10]* D-[1,5-13C2]ribose

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they will reach approximately 70-80% confluency at the time of harvest. This prevents confounding effects from contact inhibition or nutrient depletion. Culture overnight in standard complete medium.

  • Prepare Labeling Medium: Aseptically prepare the labeling medium by supplementing the base medium with D-[1,5-13C2]ribose at the desired final concentration (e.g., 10 mM) and the appropriate percentage of dFBS. Pre-warm the medium to 37°C.

  • Media Switch: Aspirate the standard culture medium from the cells. To ensure complete removal of unlabeled ribose, gently wash the cell monolayer once with sterile PBS.

  • Initiate Labeling: Add the pre-warmed D-[1,5-13C2]ribose labeling medium to each well.

  • Incubation: Incubate the cells for the desired time course. A time course is crucial for understanding the dynamics of label incorporation. For steady-state analysis, a single time point (e.g., 24 hours) may suffice. [11]

Detailed Experimental Protocol: Metabolite Extraction

The goal of extraction is to rapidly quench all enzymatic activity and efficiently extract polar metabolites.

Materials:

  • Liquid nitrogen

  • Ice-cold 80% Methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quench Metabolism (Self-Validating Step): This is the most critical step. To instantly halt metabolism, rapidly aspirate the labeling medium and immediately place the 6-well plate on the surface of liquid nitrogen to flash-freeze the cell monolayer. [11]This prevents metabolic changes during the extraction process.

  • Extraction: Remove the plate from the liquid nitrogen. Add 1 mL of ice-cold 80% methanol to each well. The cold solvent maintains the quenched state while solubilizing metabolites.

  • Cell Lysis: Place the plate on ice. Using a pre-chilled cell scraper, scrape the cells in the cold methanol and transfer the entire cell lysate to a pre-chilled microcentrifuge tube.

  • Vortexing: Vortex the tubes vigorously for 30-60 seconds to ensure complete cell lysis and metabolite extraction.

  • Clarification: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.

Decoding the Isotopic Fingerprint: Mass Isotopomer Analysis

Following LC-MS analysis, the raw data consists of mass spectra for all detected metabolites. The key to a tracer study is to analyze the Mass Isotopomer Distribution (MID) , which is the fractional abundance of each isotopologue of a metabolite. [12]

Data Processing and Correction
  • Peak Integration: Integrate the area under the curve for each isotopologue of a target metabolite (e.g., for ATP, integrate M+0, M+1, M+2, etc.).

  • Correction for Natural Abundance (Self-Validating Step): All naturally occurring carbon contains ~1.1% 13C. This "natural abundance" must be mathematically corrected to remove its contribution to the measured MIDs, ensuring that the observed labeling is solely from the tracer. [12]Various software packages and algorithms are available for this correction.

Interpreting the Data

The power of D-[1,5-13C2]ribose lies in the clear M+2 signal it generates. The fractional contribution (FC) of ribose to a downstream metabolite can be calculated. For a metabolite like ATP, which incorporates one ribose molecule, the MID will directly reflect the labeling state of the precursor R5P pool.

Example Data Presentation:

The table below shows hypothetical MID data for ATP extracted from a cancer cell line after 24 hours of labeling with D-[1,5-13C2]ribose.

MetaboliteIsotopologueFractional Abundance (Corrected)Biological Interpretation
ATP M+00.3535% of the ATP pool is derived from unlabeled, endogenous sources.
M+10.055% may represent minor scrambling or synthesis from single-labeled precursors.
M+20.6060% of the ATP pool was newly synthesized using the external D-[1,5-13C2]ribose.
M+3 and above< 0.01Negligible, as expected from a dual-labeled precursor.

This quantitative data provides a direct measure of the cell's reliance on extracellular ribose for nucleotide synthesis. Comparing these values between different cell lines or under different drug treatment conditions can reveal critical insights into metabolic reprogramming.

Applications in Research and Drug Development

The methodology described herein has broad applications for understanding cellular physiology and identifying therapeutic targets.

  • Oncology: Many cancer cells exhibit a high rate of proliferation and are thus heavily dependent on nucleotide synthesis. [5]Tracing D-[1,5-13C2]ribose can quantify this dependency and assess the efficacy of drugs that target nucleotide metabolism or the PPP. A decrease in the M+2 fraction of ATP after drug treatment would indicate successful target engagement.

  • Metabolic Disorders: This technique can be used to study congenital disorders of the PPP or to investigate how metabolic diseases like diabetes affect nucleotide pools and redox balance in specific cell types.

  • Cardiovascular Disease: The heart has a limited capacity for de novo nucleotide synthesis, relying on salvage pathways. [13]Ischemic events can deplete the ATP pool. [14]Studies have explored supplemental D-ribose to help replenish cellular energy. [15][16]Tracing D-[1,5-13C2]ribose in cardiac cell models can elucidate the mechanisms and efficiency of this replenishment.

Conclusion

Tracing the metabolism of D-[1,5-13C2]ribose in mammalian cell lines is a powerful and precise technique for dissecting the complex interplay between the pentose phosphate pathway, nucleotide biosynthesis, and cellular redox state. By employing the robust, self-validating protocols and data analysis frameworks outlined in this guide, researchers can gain unparalleled insights into the metabolic wiring of their specific biological systems. This knowledge is fundamental to advancing our understanding of disease and developing the next generation of targeted therapeutics.

References

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Foundational

13C-labeled ribose pathways in bacterial metabolism

Deciphering Bacterial Metabolism: A Comprehensive Guide to 13C-Labeled Ribose Pathways and Metabolic Flux Analysis Executive Summary The precise quantification of intracellular metabolic fluxes is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Deciphering Bacterial Metabolism: A Comprehensive Guide to 13C-Labeled Ribose Pathways and Metabolic Flux Analysis

Executive Summary

The precise quantification of intracellular metabolic fluxes is a cornerstone of modern metabolic engineering, microbiology, and drug development. At the heart of bacterial central carbon metabolism lies the Pentose Phosphate Pathway (PPP), a critical hub that dictates the distribution of carbon toward nucleotide biosynthesis, redox homeostasis (NADPH), and secondary metabolite production[1]. Historically, resolving the bidirectional fluxes of the PPP has been analytically challenging. However, the advent of high-resolution 13C-Metabolic Flux Analysis (13C-MFA) utilizing 13C-labeled ribose—specifically by tracing RNA-bound ribose—has revolutionized our ability to map these pathways with unprecedented precision[2][3].

This whitepaper provides an in-depth mechanistic analysis of 13C-ribose metabolic routing, outlines a self-validating experimental framework for 13C-MFA, and explores the translational implications of targeting ribose-5-phosphate (R5P) metabolism to combat antibiotic-resistant bacterial pathogens.

Mechanistic Causality: The Ribose-5-Phosphate Hub

To understand why 13C-ribose tracing is so powerful, we must first examine the causal mechanics of the PPP. Bacteria utilize two distinct branches of the PPP to synthesize Ribose-5-Phosphate (R5P), the obligate precursor for phosphoribosyl pyrophosphate (PRPP) and subsequent nucleotide biosynthesis:

  • The Oxidative Branch (oxPPP): Catalyzed by Zwf, Pgl, and Gnd, this pathway irreversibly decarboxylates Glucose-6-Phosphate (G6P) to Ribulose-5-Phosphate (Ru5P), generating two molecules of NADPH and releasing CO2[4][5]. Ru5P is then isomerized to R5P by Ribose-5-phosphate isomerase (RpiA/B).

  • The Non-Oxidative Branch (non-oxPPP): This branch operates reversibly. Enzymes such as transketolase (TktA/B) and transaldolase (TalA/B) transfer carbon units between Fructose-6-Phosphate (F6P), Glyceraldehyde-3-Phosphate (GAP), and pentose phosphates[1][5].

The Analytical Challenge: Because the non-oxPPP is highly reversible, standard metabolite concentration measurements cannot determine the net direction of carbon flow. The 13C Solution: By feeding bacteria specific 13C-glucose tracers (e.g., [1,2-13C2]glucose or[2,3-13C2]glucose), the carbon backbone is cleaved differently depending on the pathway taken[6]. The oxPPP cleaves the C1 carbon as CO2, whereas the non-oxPPP transfers intact multi-carbon units. By analyzing the Mass Isotopomer Distribution (MID) of the resulting R5P, we can mathematically decouple oxPPP flux from non-oxPPP flux[3][6]. Furthermore, 13C-ribose itself can be used as a direct tracer to track downstream incorporation into complex secondary metabolites, such as the antimicrobial methylenomycins[7].

R5P_Network G6P Glucose-6-Phosphate oxPPP Oxidative PPP (Zwf, Pgl, Gnd) G6P->oxPPP NADPH Ru5P Ribulose-5-Phosphate oxPPP->Ru5P CO2 R5P Ribose-5-Phosphate (R5P) Ru5P->R5P RpiA/B nonoxPPP Non-Oxidative PPP (TalA/B, TktA/B) R5P->nonoxPPP Nuc Nucleotide Pool (RNA/DNA) R5P->Nuc PRPP SecMet Secondary Metabolites (e.g., Methylenomycins) R5P->SecMet F6P Fructose-6-Phosphate nonoxPPP->F6P Reversible

Fig 2. Bacterial Ribose-5-Phosphate metabolic hub and its downstream biosynthetic pathways.

Self-Validating Experimental Framework: High-Resolution 13C-MFA

Historically, 13C-MFA relied on extracting free intracellular metabolites. However, free R5P has a sub-second turnover rate, requiring harsh and rapid quenching methods that often lead to metabolite leakage and analytical artifacts.

The Expert Paradigm Shift: To achieve highly reproducible, steady-state flux estimations, modern protocols extract RNA-bound ribose[3]. Because RNA is synthesized continuously during exponential growth, it acts as a stable, time-integrated macromolecular sink for the intracellular R5P pool. This eliminates the need for rapid quenching and significantly reduces sample size requirements[3].

Protocol: RNA-Bound 13C-Ribose Extraction and GC-MS Analysis

This protocol is designed as a self-validating system. It includes mandatory internal controls to ensure isotopic steady state and correct for natural isotopic abundance.

Step 1: Isotopic Cultivation & Internal Controls

  • Action: Culture the bacterial strain in minimal media using a defined tracer mixture (e.g., 80%[1-13C]glucose and 20% [U-13C]glucose)[8].

  • Validation Control: Simultaneously run a parallel culture using 100% naturally abundant (unlabeled) glucose. This is strictly required to establish the baseline mass spectra for background correction.

Step 2: Biomass Harvest & Steady-State Verification

  • Action: Harvest 1-2 mL of culture via standard centrifugation (no rapid quenching required) during the mid-exponential growth phase (OD600 ~ 0.5 - 0.8)[3].

  • Validation Control: Sample at two distinct time points (e.g., OD 0.5 and OD 0.8). The resulting Mass Distribution Vectors (MDVs) must not deviate by more than 2%. A variance >2% indicates the culture has not reached isotopic steady state, invalidating downstream flux calculations.

Step 3: RNA Hydrolysis and Derivatization

  • Action: Hydrolyze the bacterial pellet using 20% HCl at 100°C for 2 hours to release ribose from RNA.

  • Action: Convert the liberated ribose into alditol acetate derivatives. This involves reduction with sodium borohydride followed by acetylation with acetic anhydride.

  • Causality: Free ribose is not volatile enough for Gas Chromatography. Alditol acetate derivatization ensures thermal stability and yields predictable, easily quantifiable fragmentation patterns in the mass spectrometer.

Step 4: GC-MS Quantification & Computational Flux Estimation

  • Action: Inject the derivatized samples into a GC-MS. Quantify the primary ribose fragment (e.g., m/z 256 for the unlabeled C1-C5 backbone).

  • Action: Use software tools like Metran or WUflux to map the corrected MDVs to a metabolic network model[2][9].

  • Validation Control: The computational model must pass a statistical goodness-of-fit test. The minimized Sum of Squared Residuals (SSR) between the simulated and measured MIDs must fall within the 95% confidence interval of a chi-square distribution[2].

MFA_Workflow A 1. 13C-Tracer Cultivation B 2. Biomass Harvest & Hydrolysis A->B C 3. Derivatization (Alditol Acetate) B->C D 4. GC-MS Quantification C->D E 5. MDV Correction & Validation D->E F 6. Flux Estimation (Metran/WUflux) E->F

Fig 1. End-to-end 13C-MFA workflow utilizing RNA-bound ribose for steady-state flux estimation.

Quantitative Data Presentation

The power of 13C-ribose tracing lies in the predictable mathematical shifts in mass isotopomers. Table 1 demonstrates how different 13C-glucose tracers yield distinct ribose MIDs based on the routing pathway.

Table 1: Theoretical Mass Isotopomer Distributions (MIDs) of Ribose-5-Phosphate

Tracer Used Pathway Utilized Biochemical Mechanism Dominant Ribose Isotopomer
[1,2-13C2]glucose Oxidative PPP C1 is lost as 13CO2 during decarboxylation of 6-phosphogluconate. m+1 ([1-13C1]ribose)
[1,2-13C2]glucose Non-Oxidative PPP Intact transfer of C1-C2 units via transketolase/transaldolase. m+2 ([1,2-13C2]ribose)

| [2,3-13C2]glucose | Oxidative PPP | C1 is lost (unlabeled); C2 and C3 are retained[6]. | m+2 ([1,2-13C2]ribose) |

Note: By quantifying the ratio of m+1 to m+2 fragments in the GC-MS output, researchers can precisely calculate the flux ratio between the oxPPP and non-oxPPP.

Translational Insights: Drug Development & Antibiotic Susceptibility

Beyond basic metabolic mapping, 13C-ribose pathways are emerging as critical targets for novel antimicrobial therapies. The PPP is not merely a carbon shunt; it is the primary engine for bacterial redox defense.

Metabolic Rewiring and Antibiotic Lethality: Recent studies utilizing metabolic flux analysis have demonstrated that disrupting the canonical oxidative PPP (e.g., via deletion of the zwf gene) forces bacteria like E. coli to rely entirely on a reversed non-oxidative branch for R5P synthesis[5]. This "one-way" anabolic synthesis of pentose phosphates drastically alters the intracellular redox status.

Consequently, this metabolic rewiring significantly enhances bacterial susceptibility to a wide range of bactericidal antibiotics[5]. By utilizing 13C-MFA to identify these rigid metabolic nodes, drug development professionals can design adjuvants that inhibit alternative R5P synthesis pathways (like transaldolases TalA/B), thereby sensitizing multidrug-resistant pathogens to existing antibiotic arsenals[5].

Table 2: Phenotypic Flux Responses in Bacterial Mutants

Genotype oxPPP Flux non-oxPPP Flux Direction Phenotypic Outcome / Antibiotic Susceptibility
Wild-Type High Forward (R5P → Glycolysis) Baseline tolerance to oxidative stress and antibiotics.
Δzwf Zero Reversed (Glycolysis → R5P) Hypersensitive to bactericidal antibiotics due to redox imbalance[5].

| Δzwf ΔtalAB | Zero | Blocked | Severe stress; extreme sensitization to antibiotic-mediated killing[5]. |

Furthermore, 13C-ribose tracing is actively used to elucidate the biosynthesis of novel drug candidates. For example, isotope tracing has confirmed that 13C-labeled ribose is a direct precursor in the biosynthesis of methylenomycins—a class of secondary metabolites exhibiting potent activity against drug-resistant Gram-positive pathogens, including MRSA[7].

Sources

Protocols & Analytical Methods

Method

Application Note: D-[1,5-¹³C₂]Ribose Protocol for High-Resolution RNA NMR Spectroscopy

Target Audience: Structural Biologists, NMR Spectroscopists, and RNA Therapeutics Drug Development Professionals. Executive Summary & Scientific Rationale The structural and dynamic characterization of large RNA molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, NMR Spectroscopists, and RNA Therapeutics Drug Development Professionals.

Executive Summary & Scientific Rationale

The structural and dynamic characterization of large RNA molecules (>30 kDa) is a critical bottleneck in the development of RNA-targeted therapeutics. While Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for studying RNA conformational dynamics in solution, uniform ¹³C/¹⁵N labeling strategies suffer from severe spectral crowding and line broadening. More critically, uniform ¹³C labeling introduces strong one-bond carbon-carbon scalar couplings (¹Jcc ≈ 40 Hz) and ¹³C-¹³C dipolar couplings. These couplings split resonance signals into complex multiplets, drastically reducing the signal-to-noise ratio and compromising the accuracy of NMR relaxation measurements (T₁, T₂, and heteronuclear NOE) used to extract dynamic parameters .

The Mechanistic Solution: Utilizing D-[1,5-¹³C₂]ribose as a starting material for the chemo-enzymatic synthesis of ribonucleoside triphosphates (rNTPs) provides a highly elegant, site-specific labeling topology. By exclusively labeling the C1' and C5' positions of the ribose ring:

  • Elimination of ¹Jcc Couplings: The C1' and C5' carbons are physically separated by unlabeled C2', C3', and C4' carbons, rendering them magnetically isolated. This collapses the complex multiplets into sharp singlets in the ¹³C dimension.

  • Enhanced Dynamics Probing: The C1' position is ideal for probing glycosidic bond torsion and sugar pucker dynamics, while the isolated C5' methylene group is perfectly suited for CH₂-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments, enabling the study of massive RNA complexes.

This application note details a self-validating, step-by-step protocol for the chemo-enzymatic synthesis of [1',5'-¹³C₂]-rNTPs, their incorporation into RNA via in vitro transcription (IVT), and subsequent NMR data acquisition.

Experimental Workflow

To prevent the isotopic scrambling that occurs during in vivo bacterial expression (due to the pentose phosphate pathway), a one-pot chemo-enzymatic synthesis is employed. This guarantees 100% atom-specific fidelity at the C1' and C5' positions.

G R D-[1,5-13C2]Ribose (Starting Material) R5P Ribose-5-Phosphate (R5P) R->R5P Ribokinase (RK) + ATP PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) R5P->PRPP PRPP Synthetase (PRS) + ATP NMP [1',5'-13C2]-rNMP (Nucleoside Monophosphate) PRPP->NMP Phosphoribosyltransferase + Nucleobase NTP [1',5'-13C2]-rNTP (Nucleoside Triphosphate) NMP->NTP Kinases (NMPK, NDPK) + ATP RNA Site-Specifically Labeled RNA (via In Vitro Transcription) NTP->RNA T7 RNA Polymerase + DNA Template NMR High-Resolution NMR Spectroscopy (Dynamics & Structure Analysis) RNA->NMR 1H-13C HSQC / Relaxation

Workflow: Chemo-enzymatic synthesis of labeled RNA from D-[1,5-13C2]ribose for NMR.

Step-by-Step Methodologies

Protocol A: One-Pot Chemo-Enzymatic Synthesis of[1',5'-¹³C₂]-rNTPs

Note: This protocol utilizes enzymes from the nucleotide salvage pathway to couple the labeled ribose to a nucleobase (e.g., Uracil).

Reagents Required: D-[1,5-¹³C₂]ribose, Uracil (unlabeled or ¹⁵N/¹³C labeled as desired), ATP, Phosphoenolpyruvate (PEP), Pyruvate kinase (PK), Ribokinase (RK), PRPP synthetase (PRS), Uracil phosphoribosyltransferase (UPRTase), UMP kinase (UMPK), Nucleoside diphosphate kinase (NDPK), MgCl₂, Tris-HCl buffer (pH 7.5).

  • Reaction Assembly: In a 10 mL reaction vessel, prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 50 mM KCl, and 2 mM Dithiothreitol (DTT).

  • Substrate Addition: Add 5 mM D-[1,5-¹³C₂]ribose, 5 mM Uracil, 10 mM ATP, and 20 mM PEP.

  • Enzyme Addition: Introduce the catalytic cascade: RK (1 U/mL), PRS (1 U/mL), UPRTase (1 U/mL), UMPK (2 U/mL), NDPK (2 U/mL), and PK (5 U/mL).

    • Causality Check: PK and PEP act as an ATP regeneration system, driving the thermodynamically demanding phosphorylation steps forward and preventing the accumulation of inhibitory ADP.

  • Incubation: Incubate the mixture at 37°C for 12–16 hours with gentle agitation.

  • Self-Validating QC (Checkpoint 1): Quench a 50 µL aliquot with EDTA and analyze via analytical HPLC (anion-exchange column). A successful reaction will show >90% conversion of the nucleobase peak to the corresponding rNTP peak.

  • Purification: Purify the synthesized[1',5'-¹³C₂]-UTP using preparative boronate affinity chromatography (which binds the cis-diols of the ribose) followed by anion-exchange chromatography to separate the triphosphates from mono/diphosphates. Lyophilize and store at -80°C.

Protocol B: In Vitro Transcription (IVT) of RNA
  • Reaction Setup: Prepare a 5 mL IVT reaction containing 40 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 2 mM Spermidine, 10 mM DTT, 0.01% Triton X-100.

  • Template & Nucleotides: Add 0.5 µM double-stranded DNA template containing a T7 promoter. Add 4 mM each of ATP, CTP, GTP, and the custom-synthesized [1',5'-¹³C₂]-UTP.

  • Transcription: Add 0.1 mg/mL T7 RNA Polymerase. Incubate at 37°C for 4–6 hours.

  • Self-Validating QC (Checkpoint 2): Run 1 µL of the reaction on a 15% denaturing urea-PAGE gel. A single dominant band indicates successful, full-length transcription.

  • Purification: Quench with 50 mM EDTA. Purify the RNA transcript via preparative denaturing PAGE or HPLC. Electroelute, ethanol precipitate, and resuspend in NMR buffer (e.g., 15 mM Sodium Phosphate, 25 mM NaCl, 0.1 mM EDTA, pH 6.5, in 10% D₂O / 90% H₂O).

Protocol C: NMR Spectroscopy Data Acquisition
  • Sample Preparation: Concentrate the RNA sample to 0.3–0.8 mM in a standard 5 mm Shigemi tube or 3 mm NMR tube.

  • Spectrometer Setup: Utilize an NMR spectrometer operating at a minimum of 600 MHz (preferably 800 MHz or higher), equipped with a cryogenically cooled HCN probe.

  • ¹H-¹³C HSQC Acquisition: Record a 2D ¹H-¹³C HSQC spectrum centered on the ribose region (¹³C offset ~75 ppm, spectral width ~50 ppm).

    • Self-Validating QC (Checkpoint 3): Observe the C1' region (~88-95 ppm) and C5' region (~60-68 ppm). The signals must appear as sharp singlets in the carbon dimension. The absence of multiplet splitting confirms the absolute fidelity of the[1,5-¹³C₂] labeling scheme.

  • Dynamics Measurements: Execute standard ¹³C T₁, T₁ρ, and heteronuclear NOE pulse sequences. Because the ¹³C-¹³C scalar and dipolar couplings are eliminated, the relaxation decay curves will fit to a single exponential with high precision, allowing accurate extraction of order parameters (S²) and internal correlation times (τ_e).

Quantitative Data & Comparative Analysis

The table below summarizes the quantitative and qualitative advantages of utilizing D-[1,5-¹³C₂]ribose compared to standard uniform ¹³C-labeling (U-¹³C) for RNA NMR.

Analytical ParameterUniform ¹³C Labeling (U-¹³C)Site-Specific D-[1,5-¹³C₂]riboseImpact on RNA NMR Analysis
C1'-C2' Scalar Coupling (¹Jcc) Present (~40-45 Hz)Absent (0 Hz)Eliminates multiplet splitting; boosts C1' signal intensity by ~2x.
C4'-C5' Scalar Coupling (¹Jcc) Present (~38-42 Hz)Absent (0 Hz)Eliminates multiplet splitting; boosts C5' signal intensity by ~2x.
Spectral Crowding High (C1', C2', C3', C4', C5' all visible)Low (Only C1' and C5' visible)Drastically simplifies resonance assignments for large RNAs (>50 nts).
Relaxation Accuracy (T₁, T₂) Compromised (Systematic overestimation due to ¹³C-¹³C dipolar coupling)Highly Accurate (Isolated ¹H-¹³C spin pairs)Enables precise extraction of internal dynamics and conformational exchange.
Suitability for CH₂-TROSY Poor (Requires complex constant-time decoupling)Ideal (Isolated C5' methylene group)Enhances signal lifetime, enabling the study of massive RNA-protein complexes.

Conclusion

The integration of D-[1,5-¹³C₂]ribose into the structural biology toolkit represents a paradigm shift for RNA NMR spectroscopy. By leveraging chemo-enzymatic synthesis, researchers can bypass the metabolic scrambling inherent to in vivo systems, yielding rNTPs with absolute isotopic precision. The resulting elimination of carbon-carbon scalar and dipolar couplings transforms broad, overlapping multiplets into sharp, highly sensitive singlets. This protocol not only extends the size limit of RNAs that can be studied by NMR but also provides the rigorous dynamic accuracy required for rational, structure-based RNA drug design.

References

  • Olenginski, L.T.; Taiwo, K.M.; LeBlanc, R.M.; Dayie, T.K. "Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies." Molecules2021 , 26(18), 5581. URL:[Link]

  • Johnson, J.E., Jr.; Julien, K.R.; Hoogstraten, C.G. "Alternate-site isotopic labeling of ribonucleotides for NMR studies of ribose conformational dynamics in RNA." Journal of Biomolecular NMR2006 , 35, 261–274. URL:[Link]

  • Taiwo, K.M.; Becette, O.B.; Zong, G.; Chen, B.; Zavalij, P.Y.; Dayie, T.K. "Chemo-enzymatic synthesis of ¹³C- and ¹⁹F-labeled uridine-5′-triphosphate for RNA NMR probing." Monatshefte für Chemie - Chemical Monthly2021 , 152, 441–447. URL:[Link]

Application

Application Note: High-Resolution Fluxomics of the Non-Oxidative Pentose Phosphate Pathway using D-[1,5-¹³C₂]Ribose

Executive Summary & Mechanistic Rationale The pentose phosphate pathway (PPP) is a critical metabolic hub that supplies cells with reducing equivalents (NADPH) and macromolecular precursors like ribose-5-phosphate ()[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pentose phosphate pathway (PPP) is a critical metabolic hub that supplies cells with reducing equivalents (NADPH) and macromolecular precursors like ribose-5-phosphate ()[1]. Historically, interrogating the PPP has relied on[1,2-¹³C₂]glucose, which requires complex mathematical deconvolution to separate the oxidative and non-oxidative branch fluxes based on lactate and ribose isotopomers ()[2].

To achieve isolated, high-resolution mapping of the non-oxidative PPP (non-oxPPP) and nucleotide salvage pathways, we present a targeted fluxomics methodology utilizing D-[1,5-¹³C₂]ribose .

Causality of Tracer Selection: By feeding cells D-[1,5-¹³C₂]ribose, the tracer is directly phosphorylated by ribokinase to [1,5-¹³C₂]ribose-5-phosphate (R5P), completely bypassing the glucose-6-phosphate dehydrogenase (G6PD) oxidative step. Because the ¹³C labels are positioned at the C1 and C5 extremities of the pentose ring, the subsequent carbon-cleaving reactions catalyzed by Transketolase (TK) and Transaldolase (TA) produce highly asymmetric, structurally distinct isotopologues (M+1, M+2, and M+3) in downstream glycolytic intermediates. This allows mass spectrometry to directly read out the forward and reverse reaction rates of the non-oxPPP without oxidative branch interference.

Atom Transition Mapping & The Self-Validating System

Metabolic flux analysis requires a self-validating system to ensure isotopic steady state and prevent misinterpretation from unlabeled anaplerotic pools ()[3]. The D-[1,5-¹³C₂]ribose workflow achieves this through internal orthogonal validation:

  • Primary Flux Readout: The ratio of [1,3,6-¹³C₃]Fructose-6-Phosphate (M+3) to [1,6-¹³C₂]Fructose-6-Phosphate (M+2) serves as a direct stoichiometric readout of TA versus the secondary TK activity.

  • Internal Validation Node: Intact purine and pyrimidine nucleotides (e.g., ATP, GTP) must exhibit an M+2 shift in their ribose moiety. If the M+2 enrichment of the nucleotide pool does not match the M+2 enrichment of the intracellular PRPP pool, the system has not reached isotopic steady state, or there is hidden de novo synthesis from unlabeled glucose.

G Ribose D-[1,5-¹³C₂]Ribose (M+2) R5P [1,5-¹³C₂]Ribose-5-P (M+2) Ribose->R5P Ribokinase Xu5P [1,5-¹³C₂]Xylulose-5-P (M+2) R5P->Xu5P RPE/RPI PRPP [1,5-¹³C₂]PRPP (M+2) R5P->PRPP PRPS TK1 Transketolase R5P->TK1 Xu5P->TK1 TK2 Transketolase Xu5P->TK2 Nucs Nucleotides (Ribose M+2) PRPP->Nucs S7P [1,3,7-¹³C₃]Sedoheptulose-7-P (M+3) TK1->S7P GAP1 [3-¹³C₁]GAP (M+1) TK1->GAP1 TA Transaldolase F6P1 [1,3,6-¹³C₃]Fructose-6-P (M+3) TA->F6P1 E4P [4-¹³C₁]Erythrose-4-P (M+1) TA->E4P F6P2 [1,6-¹³C₂]Fructose-6-P (M+2) TK2->F6P2 GAP2 [3-¹³C₁]GAP (M+1) TK2->GAP2 S7P->TA GAP1->TA E4P->TK2

Atom transition map of D-[1,5-¹³C₂]ribose through the non-oxidative PPP and nucleotide salvage.

Experimental Methodology

The following protocol details the in vitro isotopic labeling, quenching, and LC-MS/MS acquisition required to capture highly labile sugar phosphates ()[4].

Phase 1: Isotopic Labeling
  • Media Preparation: Formulate custom DMEM lacking standard D-ribose. Supplement with 10% dialyzed Fetal Bovine Serum (dFBS) to remove unlabeled serum hexoses and pentoses.

  • Tracer Introduction: Add D-[1,5-¹³C₂]ribose to a final concentration of 2 mM. Maintain unlabeled D-glucose at physiological levels (5 mM) to sustain baseline glycolysis and allow measurement of exchange fluxes.

  • Incubation: Culture cells for 4–6 hours. Causality: While sugar phosphates turn over in seconds, macromolecular sinks (like the nucleotide pool) require several hours to reach isotopic steady state.

Phase 2: Metabolic Quenching & Extraction
  • Rapid Wash: Aspirate media and wash adherent cells rapidly (<2 seconds) with ice-cold PBS to remove extracellular tracer.

  • Cold Quenching: Immediately add 1 mL of pre-chilled (-20°C) 80:20 Methanol:Water directly to the plate. Causality: Immediate exposure to sub-zero organic solvent denatures metabolic enzymes instantly, preventing the artifactual interconversion of Ru5P, Xu5P, and R5P ()[3].

  • Extraction: Scrape cells into the solvent, transfer to a microcentrifuge tube, and incubate at -80°C for 15 minutes to maximize protein precipitation.

  • Clarification: Centrifuge at 16,000 × g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to a new vial and dry under nitrogen gas. Reconstitute in 50 µL of LC-MS starting mobile phase.

Phase 3: LC-MS/MS Acquisition
  • Chromatography: Inject 5 µL onto a ZIC-pHILIC column (Polymeric Hydrophilic Interaction Liquid Chromatography). Causality: Sugar phosphates are highly polar and highly charged; they will elute in the void volume of standard C18 reverse-phase columns. HILIC ensures robust retention and separation of isobaric isomers (e.g., separating F6P from G6P) ()[4].

  • Mass Spectrometry: Operate an Orbitrap or Q-TOF mass spectrometer in negative ion mode. High mass resolution (R > 60,000 at m/z 200) is mandatory to resolve the ¹³C isotopic peaks from naturally occurring ¹⁵N or ¹⁸O heavy isotopes.

Quantitative Data Presentation: Expected Isotopomer Distributions

Upon successful execution of the protocol, the mass isotopomer distributions (MID) of the intracellular metabolome will reflect the specific atom transitions of the[1,5-¹³C₂] tracer.

MetabolitePrimary IsotopologueExpected MID ShiftMechanistic Origin
Ribose-5-Phosphate [1,5-¹³C₂]R5PM+2Direct phosphorylation by Ribokinase
Sedoheptulose-7-Phosphate [1,3,7-¹³C₃]S7PM+3TK transfer of C1-C2 from Xu5P to R5P
Glyceraldehyde-3-Phosphate [3-¹³C₁]GAPM+1Residual C3-C5 backbone of Xu5P post-TK
Fructose-6-Phosphate (Pool 1) [1,3,6-¹³C₃]F6PM+3TA transfer of C1-C3 from S7P to GAP
Fructose-6-Phosphate (Pool 2) [1,6-¹³C₂]F6PM+2TK transfer of C1-C2 from Xu5P to E4P
Erythrose-4-Phosphate [4-¹³C₁]E4PM+1Residual C4-C7 backbone of S7P post-TA
ATP / GTP / UTP Ribose-M+2M+2PRPP incorporation into nucleotide backbone

Fluxomics Data Interpretation

Raw LC-MS data must be corrected for natural isotopic abundance using software such as IsoCor or MAVEN before interpreting the MIDs ()[4].

Once corrected, the relative flux through the Transaldolase (TA) and Transketolase (TK) reactions can be modeled. Because TA generates an M+3 F6P and the second TK reaction generates an M+2 F6P, the ratio of M+3/M+2 F6P is a highly sensitive parameter for determining the reversibility and directionality of the non-oxPPP. If the M+3 fraction heavily dominates, it indicates a strong forward flux from pentoses back into glycolysis. Conversely, a high M+0 fraction in F6P and GAP validates the continuous influx of unlabeled glucose, providing the reference denominator for absolute flux quantification.

References

  • Lee, W. N., Boros, L. G., Puigjaner, J., Bassilian, S., Lim, S., & Cascante, M. (1998). "Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose." American Journal of Physiology-Endocrinology and Metabolism, 274(5), E843-E851. URL:[Link]

  • TeSlaa, T., Ralser, M., Fan, J., & Rabinowitz, J. D. (2023). "The pentose phosphate pathway in health and disease." Nature Metabolism, 5(8), 1275-1289. URL:[Link]

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). "Metabolomics and isotope tracing." Cell, 173(4), 822-837. URL:[Link]

  • Crown, S. B., Long, C. P., & Antoniewicz, M. R. (2015). "MID Max: LC–MS/MS Method for Measuring the Precursor and Product Mass Isotopomer Distributions of Metabolic Intermediates and Cofactors for Metabolic Flux Analysis Applications." Analytical Chemistry, 87(21), 10800-10807. URL:[Link]

Sources

Method

Application Note: In Vivo Metabolic Labeling and Tracing with D-[1,5-13C2]Ribose

Advanced Protocols for RNA Dynamics, Nucleotide Flux, and High-Resolution NMR Executive Summary The accurate quantification of RNA turnover, nucleic acid modifications, and the structural dynamics of large RNA complexes...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocols for RNA Dynamics, Nucleotide Flux, and High-Resolution NMR

Executive Summary

The accurate quantification of RNA turnover, nucleic acid modifications, and the structural dynamics of large RNA complexes relies heavily on stable isotope tracing. While[U-13C]glucose is the traditional tracer for mapping the Pentose Phosphate Pathway (PPP), its use in nucleic acid studies is fundamentally limited by isotopic scrambling. As glucose cycles through the oxidative and non-oxidative branches of the PPP, it generates a heterogeneous pool of ribose isotopologues (M+1 to M+5)[1].

For advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications, D-[1,5-13C2]ribose has emerged as a superior, precision-targeted tracer. By selectively labeling the C1 and C5 positions of the pentose ring, this tracer provides a predictable M+2 mass shift for MS and isolates the 13 C spins at the 1' and 5' positions for NMR, eliminating the complex 13 C- 13 C scalar couplings that cause severe line broadening in uniformly labeled RNA.

Mechanistic Rationale: The Causality of Isotopic Choice

As a Senior Application Scientist, I frequently observe researchers struggling with spectral crowding and high background noise when using uniformly labeled precursors. The choice of D-[1,5-13C2]ribose is driven by two distinct mechanistic advantages:

  • Elimination of NMR Scalar Coupling ( JCC​ ): In NMR spectroscopy, adjacent 13 C atoms couple with each other, splitting the signal and drastically reducing the signal-to-noise ratio. Because C1' and C5' are separated by three unlabeled carbons (C2', C3', C4') in D-[1,5-13C2]ribose, direct scalar coupling is abolished. This allows researchers to resolve the conformational dynamics of RNAs up to 300 kDa—a feat impossible with uniformly labeled precursors[2].

  • Dual Neutral Loss Scanning in MS: In MS-based untargeted nucleoside profiling, the strict M+2 pairing facilitates dual neutral loss scanning. Direct feeding of D-[1,5-13C2]ribose bypasses glycolysis and directly phosphorylates to[1,5-13C2]Ribose-5-Phosphate (R5P) via ribokinase. This generates a clean M+2 mass shift, allowing confident differentiation of endogenous newly synthesized nucleosides from background isobaric contaminants[1].

Metabolic Routing Visualization

G Tracer D-[1,5-13C2]Ribose (Exogenous Tracer) R5P [1,5-13C2]Ribose-5-Phosphate (R5P) Tracer->R5P Ribokinase (RK) PRPP [1,5-13C2]PRPP (Activated Ribose) R5P->PRPP PRPP Synthetase (PRPS) NonOxPPP Non-Oxidative PPP (Carbon Shuffling) R5P->NonOxPPP Transketolase / Transaldolase Nucleotides [1',5'-13C2]Ribonucleotides (ATP, GTP, UTP, CTP) PRPP->Nucleotides De Novo Synthesis & Salvage Pathways RNA Isotope-Labeled RNA (M+2 per residue) Nucleotides->RNA RNA Polymerases Glycolysis Glycolytic Intermediates (F6P, GAP) NonOxPPP->Glycolysis Metabolic Flux

Metabolic routing of D-[1,5-13C2]ribose through nucleotide synthesis and the PPP.

Quantitative Data Summaries

To design your MS/MS acquisition methods, you must account for the specific mass shifts induced by the tracer. Neutral loss of the ribose moiety is a hallmark of nucleoside fragmentation in positive electrospray ionization (+ESI).

Table 1: Expected MRM Transitions for LC-MS/MS Analysis of Ribonucleosides

RibonucleosideFormulaUnlabeled Precursor [M+H]+ Labeled Precursor [M+2+H]+ Product Ion [Base+H]+ Neutral Loss (Ribose)
Adenosine C 10​ H 13​ N 5​ O 4​ 268.1270.1136.1132.0 134.0
Guanosine C 10​ H 13​ N 5​ O 5​ 284.1286.1152.1132.0 134.0
Cytidine C 9​ H 13​ N 3​ O 5​ 244.1246.1112.1132.0 134.0
Uridine C 9​ H 12​ N 2​ O 6​ 245.1247.1113.1132.0 134.0

Table 2: Comparison of Tracers for RNA Isotope Labeling

Feature[U- 13 C]GlucoseD-[1,5- 13 C 2​ ]Ribose
Primary Metabolic Entry GlycolysisRibokinase (Direct to R5P)
Isotopic Scrambling High (M+1 to M+5 in ribose)Low (Predominantly M+2)
NMR 13 C- 13 C Coupling Severe (Line broadening)Eliminated (C1' and C5' isolated)
MS/MS Neutral Loss Complex (Multiple transitions)Simple (132 Da vs 134 Da)

Experimental Protocols

Protocol A: In Vivo Mammalian Cell Labeling for RNA Turnover & Nucleotide Flux

Objective: Measure the kinetic de novo synthesis rate of nucleotides and RNA turnover in cell culture.

  • Media Formulation: Prepare custom DMEM containing low glucose (1-2 mM) and supplement with 10% dialyzed FBS. Causality: High physiological glucose (25 mM) will drive oxidative PPP flux, flooding the cell with unlabeled Ribose-5-Phosphate and diluting the M+2 tracer signal. Dialyzed FBS is required to remove endogenous unlabeled nucleosides that act as competing salvage substrates.

  • Tracer Addition: Supplement the media with 2-5 mM D-[1,5-13C2]ribose immediately before use.

  • Pulse Labeling: Plate cells (e.g., HeLa, mESCs) and allow them to adhere. Replace standard media with the labeled media. Collect biological triplicates at 0, 2, 4, 8, 12, and 24 hours to capture kinetic incorporation.

  • Quenching & Extraction: Rapidly quench metabolism by washing cells with ice-cold PBS, followed by the immediate addition of 80% cold methanol (-80°C). Scrape cells, centrifuge at 15,000 x g for 15 minutes, and collect the supernatant (polar metabolites) and pellet (macromolecules/RNA).

Self-Validating Checkpoint: Before proceeding to RNA extraction, analyze the polar metabolite fraction to quantify the M+2 enrichment of Phosphoribosyl Pyrophosphate (PRPP). A successful labeling experiment should yield a PRPP M+2 fractional enrichment of >60%. If enrichment is <20%, check for glucose competition or mycoplasma contamination.

Protocol B: LC-MS/MS (MRM) Analysis of Labeled Nucleosides

Objective: Quantify the M+2 isotopologue fraction of RNA modifications.

  • RNA Digestion: Resuspend the macromolecular pellet in TRIzol and isolate total RNA. Digest 1 µg of RNA to single nucleosides using a mixture of Nuclease P1 (to cleave phosphodiester bonds) and Antarctic Phosphatase (to remove 5'-phosphates) at 37°C for 2 hours.

  • Chromatography: Inject 5 µL of the digested nucleoside mixture onto a C18 reversed-phase column (e.g., Waters HSS T3). Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • MRM Acquisition: Program the triple quadrupole mass spectrometer to monitor the transitions listed in Table 1. Set up a dual neutral loss scan looking for both the 132 Da (unlabeled) and 134 Da (labeled) losses [1].

  • Data Processing: Calculate the fractional enrichment by dividing the M+2 peak area by the sum of (M+0 + M+2) peak areas.

Protocol C: Chemo-Enzymatic Synthesis of Isotope-Labeled rNTPs for NMR

Objective: Generate atom-specifically labeled rNTPs for in vitro transcription (IVT) of NMR-grade RNA.

While in vivo labeling is excellent for turnover studies, structural NMR requires milligram quantities of highly enriched RNA. Relying solely on cellular machinery is inefficient due to metabolic branching.

  • One-Pot Synthesis: Combine 10 mM D-[1,5-13C2]ribose with isotope-labeled nucleobases (e.g., [6-13C]-uracil) in a reaction buffer containing ATP, MgCl 2​ , and recombinant enzymes: Ribokinase (RK), PRPP Synthetase (PRPS), and the respective Phosphoribosyltransferase (e.g., UPRT).

  • Incubation & Purification: Incubate at 37°C for 4-6 hours. This chemo-enzymatic approach forces the D-[1,5-13C2]ribose directly into the nucleotide pool, achieving >90% yield of [1',5'-13C2]rNTPs[3].

  • Downstream IVT: Purify the rNTPs via strong anion exchange (SAX) chromatography and utilize them in standard T7 RNA polymerase in vitro transcription reactions to produce NMR-ready RNA constructs.

References

  • Metabolic isotopic labeling of (deoxy)ribose enables dual neutral loss scanning for profiling nucleic acid modifications. Nucleic Acids Research, 2026.[1] URL:[Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 2022.[2] URL:[Link]

  • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules, 2021, 26(18), 5581.[3] URL:[Link]

Sources

Application

Application Note: D-[1,5-¹³C₂]Ribose Tracer Analysis in Cancer Metabolism

Target Audience: Principal Investigators, Mass Spectrometry Specialists, and Oncology Drug Development Professionals. Application Focus: Stable Isotope-Resolved Metabolomics (SIRM), Pentose Phosphate Pathway (PPP) Flux,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Principal Investigators, Mass Spectrometry Specialists, and Oncology Drug Development Professionals. Application Focus: Stable Isotope-Resolved Metabolomics (SIRM), Pentose Phosphate Pathway (PPP) Flux, and Nucleotide Salvage Mechanisms.

Introduction & Mechanistic Rationale

Metabolic reprogramming is a fundamental hallmark of cancer. To sustain rapid proliferation, tumor cells heavily rely on the Pentose Phosphate Pathway (PPP) to generate ribose-5-phosphate (R5P) for nucleotide biosynthesis and NADPH for redox homeostasis[1]. While [1,2-¹³C₂]glucose is the conventional tracer used to delineate the oxidative versus non-oxidative branches of the PPP[2], it often yields complex downstream isotopologue mixtures due to extensive carbon recycling.

D-[1,5-¹³C₂]ribose (PubChem CID: 90471049) offers a highly specific, orthogonal approach[3]. By feeding cancer cells this specifically labeled pentose, researchers can directly probe ribose salvage pathways, 5-phosphoribosyl-1-pyrophosphate (PRPP) synthesis, and the reverse flux of the non-oxidative PPP with exceptional signal-to-noise clarity.

The Causality of the[1,5-¹³C₂] Labeling Pattern

When D-[1,5-¹³C₂]ribose enters the cell, it is rapidly phosphorylated by ribokinase to form [1,5-¹³C₂]R5P. The strategic placement of the heavy isotopes at Carbon-1 and Carbon-5 allows researchers to track two distinct metabolic fates:

  • Direct Nucleotide Salvage: If [1,5-¹³C₂]R5P is directly utilized by PRPP synthetase, the resulting PRPP—and subsequently synthesized purines and pyrimidines—will retain both heavy carbons, presenting as an M+2 mass shift strictly on the ribose ring.

  • Non-Oxidative PPP Cleavage: If the cell utilizes the non-oxidative PPP to shuffle carbons back into glycolysis, transketolase (TK) will cleave the ketose derivative (xylulose-5-phosphate). Because TK transfers a 2-carbon unit (C1-C2), the ¹³C label at C1 is physically separated from the ¹³C label at C5. The remaining 3-carbon skeleton (glyceraldehyde-3-phosphate, G3P) retains only the C5 label, becoming an M+1 isotopologue. This M+1 G3P propagates down glycolysis to form M+1 lactate , providing a highly sensitive, direct readout of transketolase-mediated carbon efflux[2].

Metabolic Routing Visualization

G Tracer D-[1,5-13C2]Ribose (Extracellular) R5P [1,5-13C2]Ribose-5-Phosphate (Intracellular M+2) Tracer->R5P Ribokinase (ATP -> ADP) PRPP PRPP (M+2) R5P->PRPP PRPP Synthetase NonOxPPP Non-Oxidative PPP (Transketolase Activity) R5P->NonOxPPP Isomerization to Ru5P/X5P Nucleotides Nucleotides (ATP, GTP, UTP) Ribose Ring M+2 PRPP->Nucleotides Nucleotide Biosynthesis S7P Sedoheptulose-7-Phosphate (M+1 or M+2) NonOxPPP->S7P C2 Transfer Glycolysis Glyceraldehyde-3-Phosphate (M+1) -> Lactate (M+1) NonOxPPP->Glycolysis C3 Cleavage Product

Caption: Metabolic routing of D-[1,5-13C2]ribose through nucleotide synthesis and the non-oxidative PPP.

Protocol: Stable Isotope-Resolved Metabolomics (SIRM) Workflow

This protocol outlines a self-validating system for tracking D-[1,5-¹³C₂]ribose in adherent cancer cell lines. Every step is designed to prevent artifactual metabolite degradation and ensure isotopic fidelity.

Phase 1: Tracer Administration & Cell Culture

Rationale: Isotopic steady-state must be achieved without inducing nutrient-deprivation shock.

  • Seed cancer cells (e.g., HCT116 or A549) in 6-well plates and culture until 70% confluent.

  • Prepare the labeling medium: Base DMEM (glucose-free, glutamine-free) supplemented with 10% dialyzed FBS, 2 mM unlabeled L-glutamine, 10 mM unlabeled D-glucose, and 2 mM D-[1,5-¹³C₂]ribose .

  • Aspirate the standard growth medium, wash gently with warm PBS, and rapidly add the pre-warmed labeling medium.

  • Incubate cells for 6 to 24 hours. (Note: Glycolytic intermediates reach isotopic steady-state within minutes, but nucleotide pools require 12–24 hours to turn over completely[4]).

Phase 2: Metabolic Quenching & Extraction

Rationale: Intracellular metabolism operates on a sub-second timescale. Standard trypsinization or warm PBS washes will drastically alter the ATP/ADP ratio and degrade sugar phosphates. Cold extraction is mandatory[4].

  • Place the 6-well plate directly on an ice bed.

  • Rapidly aspirate the labeling medium. (Optional: Save 50 µL of medium to analyze extracellular lactate enrichment).

  • Immediately add 1 mL of pre-chilled (-80°C) 80% Methanol / 20% LC-MS grade water to each well. The extreme cold instantly halts enzymatic activity while the organic solvent precipitates proteins.

  • Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.

  • Scrape the cells using a cell scraper and transfer the lysate to pre-chilled Eppendorf tubes.

  • Centrifuge at 16,000 × g for 15 minutes at 4°C.

  • Transfer the metabolite-rich supernatant to a new tube and evaporate to dryness using a vacuum concentrator (SpeedVac) operating at 4°C.

Phase 3: LC-MS/MS Acquisition

Rationale: Sugar phosphates and nucleotides are highly polar and polyanionic. They exhibit poor retention and severe peak tailing on standard Reversed-Phase (C18) columns due to interactions with metal hardware. Hydrophilic Interaction Liquid Chromatography (HILIC) is required[4].

  • Resuspend the dried metabolite pellet in 50 µL of 50% Acetonitrile / 50% Water.

  • Inject 5 µL onto a polymeric HILIC column (e.g., SeQuant ZIC-pHILIC, 5 µm, 150 × 2.1 mm).

  • Mobile Phase A: 20 mM Ammonium Carbonate in water, adjusted to pH 9.0 with ammonium hydroxide. (The alkaline pH ensures phosphate groups remain deprotonated for consistent retention).

  • Mobile Phase B: 100% Acetonitrile.

  • Run a gradient from 80% B to 20% B over 20 minutes.

  • Analyze using a High-Resolution Mass Spectrometer (e.g., Q-Exactive or Orbitrap) in negative ion mode, scanning a mass range of m/z 70–1000 at a resolution of 70,000.

Phase 4: Data Processing & Validation

Rationale: Raw MS data contains naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) that artificially inflate the apparent M+1 and M+2 signals. Mathematical correction is non-negotiable for accurate flux analysis.

  • Extract ion chromatograms (EICs) for the theoretical m/z values of all isotopologues (M+0 to M+n) for target metabolites with a mass tolerance of <5 ppm.

  • Export the raw peak areas to a natural abundance correction software, such as AccuCor (an R-based matrix algebra tool designed for high-resolution MS data)[5].

  • Calculate the Fractional Enrichment (FE) for each metabolite to determine the absolute percentage of carbon derived from the D-[1,5-¹³C₂]ribose tracer.

Data Interpretation: Expected Isotopologue Distribution

Summarizing the expected mass shifts allows researchers to rapidly validate experimental success and interpret metabolic routing.

MetaboliteChemical FormulaPrimary IsotopologueMetabolic Significance & Causality
Ribose-5-Phosphate C₅H₁₃O₈PM+2 Confirms successful cellular uptake and direct phosphorylation by ribokinase.
PRPP C₅H₁₃O₁₄P₂M+2 Indicates activation of R5P for downstream nucleotide biosynthesis.
ATP / GTP / UTP VariousM+2 Proves the tracer was successfully salvaged into the functional nucleotide pool (label resides on the ribose ring).
Sedoheptulose-7-P C₇H₁₅O₁₀PM+1 or M+2 Indicates active Transketolase/Transaldolase shuffling in the non-oxidative PPP.
Lactate C₃H₆O₃M+1 Confirms the cleavage of the pentose carbon backbone into trioses via the non-oxidative PPP, followed by glycolytic conversion[2].

References

  • PubChem Compound Summary for CID 90471049, D-[1,5-13C2]Ribose. National Center for Biotechnology Information.[3] URL:[Link]

  • Metabolic profiling of cell growth and death in cancer: applications in drug discovery. Drug Discovery Today.[1] URL:[Link]

  • Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism.[2] URL:[Link]

  • Quantitative Analysis of NAD Synthesis-Breakdown Fluxes (AccuCor Methodology). Cell Metabolism / CyTIX.[5] URL:[Link]

  • Isotopic tracing of glucose metabolites in human monocytes to assess changes in inflammatory conditions. STAR Protocols / MDC Berlin.[4] URL:[Link]

Sources

Method

LC-MS/MS methods for D-[1,5-13C2]ribose metabolite extraction

An Application Note and Protocol for the Extraction of D-[1,5-¹³C₂]Ribose Metabolites for LC-MS/MS Analysis Introduction Stable isotope tracers are indispensable tools for elucidating the complexities of metabolic networ...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Extraction of D-[1,5-¹³C₂]Ribose Metabolites for LC-MS/MS Analysis

Introduction

Stable isotope tracers are indispensable tools for elucidating the complexities of metabolic networks. D-[1,5-¹³C₂]ribose is a powerful probe used in metabolic flux analysis (MFA) to trace the activity of the Pentose Phosphate Pathway (PPP), nucleotide biosynthesis, and related pathways. The accurate quantification of ¹³C incorporation into downstream metabolites is critically dependent on the initial steps of sample preparation: the instantaneous quenching of metabolic activity and the efficient extraction of polar metabolites.

This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to the principles and protocols for extracting metabolites from mammalian cells cultured with D-[1,5-¹³C₂]ribose. It emphasizes the rationale behind key procedural choices to ensure data integrity and reproducibility for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Principle of the Method

The successful analysis of ¹³C-labeled metabolites hinges on capturing an accurate snapshot of the metabolic state at a specific moment. Many key intermediates, such as ATP and sugar phosphates, have turnover rates of mere seconds[1]. This necessitates a workflow that rapidly and completely halts all enzymatic activity—a process known as quenching[2][3][4]. Following quenching, a robust extraction method is required to lyse cells and solubilize the polar metabolites of interest, such as sugar phosphates, organic acids, and nucleotides, while simultaneously precipitating interfering macromolecules like proteins and lipids.

The most common and validated approach involves rapid quenching with an ice-cold solvent, followed by extraction using a biphasic solvent system, typically composed of methanol, chloroform, and water. This procedure separates polar metabolites into the aqueous phase, which is then collected, dried, and reconstituted for LC-MS/MS analysis. The choice of chromatography, often Hydrophilic Interaction Liquid Chromatography (HILIC), is tailored to retain and separate these highly polar compounds[5][6].

Core Experimental Workflow

G cluster_0 Cell Culture & Labeling cluster_1 Sample Collection & Quenching cluster_2 Metabolite Extraction cluster_3 Sample Preparation & Analysis A Seed Cells B Culture to Desired Confluency A->B C Incubate with D-[1,5-13C2]Ribose Medium B->C D Rapidly Aspirate Medium C->D E Wash with Ice-Cold Saline D->E F Add Ice-Cold (-80°C) Quenching/Extraction Solvent E->F G Scrape Cells (Adherent) or Vortex (Suspension) F->G H Induce Phase Separation (add H2O & Chloroform) G->H I Centrifuge to Separate Phases H->I J Collect Aqueous (Polar) Layer I->J K Dry Aqueous Extract (Vacuum Concentrator) J->K L Reconstitute in Appropriate Solvent K->L M LC-MS/MS Analysis L->M

Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.

Materials and Reagents

ItemVendor ExampleNotes
Isotope Tracer
D-[1,5-¹³C₂]RiboseCambridge Isotope LabsStore as directed by the manufacturer.
Solvents (LC-MS Grade)
Methanol (MeOH)Fisher ScientificPre-chilled to -80°C for quenching/extraction.
Chloroform (CHCl₃)Sigma-AldrichContains a stabilizer (e.g., amylene or ethanol).
Water (H₂O)Fisher Scientific
Acetonitrile (ACN)Fisher ScientificFor mobile phases and sample reconstitution.
Reagents & Buffers
0.9% (w/v) Sodium Chloride (NaCl)In-house preparationPrepare with LC-MS grade H₂O and filter. Chill to 4°C. Do not use PBS due to phosphate salts[5].
Ammonium FormateSigma-AldrichFor LC mobile phase buffer.
Equipment & Consumables
Cell culture vessels (6-well plates)CorningAvoid larger dishes to minimize salt contamination[5].
Cell ScrapersVWRFor adherent cells.
Microcentrifuge Tubes (1.5/2.0 mL)EppendorfPre-chill tubes before use.
Refrigerated CentrifugeBeckman CoulterCapable of 4°C and >15,000 x g.
Centrifugal Vacuum ConcentratorLabconco, Eppendorfe.g., SpeedVac. Prevents sample overheating during drying.
LC-MS/MS SystemAgilent, Sciex, Waterse.g., Q-TOF or Triple Quadrupole system.
HILIC ColumnWaters, Agilente.g., Waters ACQUITY BEH Amide or Atlantis Premier BEH Z-HILIC.

Detailed Protocols

Protocol 1: Extraction from Adherent Mammalian Cells (6-well Plate Format)

This protocol is optimized for a single well of a 6-well plate, containing approximately 1-2 million cells. All steps should be performed as rapidly and safely as possible to prevent metabolic changes.

1. Cell Culture and Isotope Labeling

  • Seed and culture cells to the desired confluency (typically 70-80%) in standard growth medium.

  • Prepare the labeling medium by supplementing a base medium (lacking standard ribose/glucose as appropriate) with D-[1,5-¹³C₂]ribose at the desired final concentration.

  • Aspirate the standard medium, wash cells once with pre-warmed sterile 0.9% saline, and add the ¹³C-labeling medium.

  • Incubate for a duration sufficient to approach isotopic steady-state. This time is cell-line dependent and must be determined empirically, but often ranges from 8 to 24 hours[7].

2. Metabolism Quenching and Metabolite Extraction This is the most critical phase. Work quickly. Place the cell culture plate on a metal block on dry ice to keep it cold during the procedure.

  • Aspirate the labeling medium from the well as completely as possible.

  • Immediately wash the cells by adding 1 mL of ice-cold 0.9% NaCl. Swirl gently and aspirate completely[5]. This step removes extracellular labeled substrate.

  • Immediately add 1 mL of ice-cold (-80°C) 80% Methanol / 20% Water extraction solvent directly to the well[5][8].

  • Place the plate on dry ice for 10 minutes to ensure complete quenching and protein precipitation.

  • Using a cell scraper, thoroughly scrape the well surface to detach all cells into the methanol solution.

  • Transfer the entire cell suspension/lysate into a pre-chilled 1.5 mL microcentrifuge tube.

3. Phase Separation and Sample Collection

  • To the 1 mL lysate, add 500 µL of Chloroform and 200 µL of LC-MS grade Water .

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at ~16,000 x g for 15 minutes at 4°C. This will separate the mixture into three layers:

    • Top (Aqueous) Layer: Contains polar metabolites (sugars, organic acids, amino acids, nucleotides).

    • Middle (Protein) Layer: A solid white precipitate.

    • Bottom (Organic) Layer: Contains non-polar lipids.

  • Carefully collect the top aqueous layer (~600-700 µL) with a pipette, being extremely careful not to disturb the protein interface. Transfer it to a new, clean, pre-chilled microcentrifuge tube.

4. Sample Preparation for Analysis

  • Dry the collected aqueous extract completely using a centrifugal vacuum concentrator. Do not use heat.

  • The resulting dried metabolite pellet can be stored at -80°C for several months.

  • For analysis, reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC method, such as 50% Acetonitrile / 50% Water[9]. Vortex briefly and centrifuge at max speed for 10 minutes at 4°C to pellet any insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: Extraction from Suspension Mammalian Cells

This protocol is designed for a cell pellet containing 2-5 million cells.

  • Cell Culture and Labeling: Follow steps 1.1-1.4 as for adherent cells.

  • Quenching and Washing:

    • Transfer the cell suspension to a pre-chilled centrifuge tube.

    • Pellet the cells by centrifugation (e.g., 500 x g for 3 min at 4°C).

    • Aspirate the supernatant and resuspend the cell pellet in 5 mL of ice-cold 0.9% NaCl.

    • Repeat the centrifugation and aspiration. The washed cell pellet is now ready for extraction.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold (-80°C) 80% Methanol / 20% Water to the cell pellet.

    • Vortex vigorously for 1 minute to lyse the cells.

    • Incubate on dry ice for 10 minutes.

  • Phase Separation and Analysis: Follow steps 1.3 and 1.4 from the adherent cell protocol.

Expected Metabolites of D-[1,5-¹³C₂]ribose

The ¹³C labels from D-[1,5-¹³C₂]ribose will be incorporated into downstream metabolites. The diagram below illustrates the expected labeling pattern in key products of the Pentose Phosphate Pathway and nucleotide synthesis. The M+2 isotopologue will be the primary labeled form for direct downstream products.

Caption: Expected labeling from D-[1,5-¹³C₂]ribose into key metabolites.

LC-MS/MS Method Parameters

The following table provides recommended starting parameters for a HILIC-based LC-MS/MS method for analyzing the polar metabolites extracted. Method optimization is essential for specific instruments and applications.

ParameterRecommended SettingRationale
LC Column Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or similar HILIC column[6].HILIC provides excellent retention for highly polar compounds like sugar phosphates that are not retained on reversed-phase (C18) columns.
Mobile Phase A 95:5 Water:Acetonitrile + 10 mM Ammonium Formate, pH 9.0High aqueous content for elution. Basic pH can improve peak shape for phosphorylated analytes[9].
Mobile Phase B 95:5 Acetonitrile:Water + 10 mM Ammonium Formate, pH 9.0High organic content for retention on HILIC columns.
Flow Rate 0.2 - 0.4 mL/minTypical for 2.1 mm ID columns.
Gradient Start at 85% B, hold for 1 min. Linearly decrease to 30% B over 10 min. Hold for 2 min. Return to 85% B and re-equilibrate for 5 min.A generic gradient to separate a wide range of polar metabolites. Must be optimized.
Injection Volume 2 - 5 µL
Ionization Mode ESI NegativeSugar phosphates and organic acids ionize efficiently in negative mode.
MS Analysis Full Scan (for untargeted) or Multiple Reaction Monitoring (MRM) (for targeted)[10].MRM provides superior sensitivity and selectivity for known metabolites and their isotopologues.
Example MRM Transitions Ribose-5-P (M+2): Q1: 231.0 → Q3: 97.0 (PO₃⁻) Sedoheptulose-7-P (M+2): Q1: 291.0 → Q3: 97.0Precursor (Q1) is the m/z of the labeled parent ion. The product (Q3) is often a characteristic fragment like the phosphate group.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Metabolite Signal / Poor Recovery Incomplete cell lysis. Inefficient extraction. Metabolite degradation.Ensure vigorous vortexing/scraping. Keep samples cold at all times. Check extraction solvent volumes and ratios. Avoid any heating steps.
High Signal Variability (Poor RSD) Inconsistent quenching time. Incomplete removal of wash buffer. Pipetting errors.Standardize the time from medium aspiration to quenching solvent addition. Ensure complete aspiration of saline wash. Use pre-chilled tubes and calibrated pipettes.
Poor Chromatographic Peak Shape Incompatible reconstitution solvent. Column degradation. High salt concentration.Reconstitute in a solvent with a similar or weaker elution strength than the initial mobile phase. Ensure saline wash is complete to remove salts[5]. Check column performance with standards.
Unexpected Isotopologue Ratios Incomplete quenching leading to continued metabolism. Contamination from unlabeled sources.The quenching step must be immediate and effective. Ensure all reagents are clean and free of biological contaminants. Validate that the labeled tracer is of high isotopic purity.

References

  • Lu, W., Su, X., Klein, M.S., Lewis, I.A., Fiehn, O., and Rabinowitz, J.D. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277-304. [Link]

  • t’ Kindt, R., Jorge, L., Dumlao, M., et al. (2014). Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling. In: Metabolomics. Methods in Molecular Biology, vol 1198. Humana Press, New York, NY. [Link]

  • Villas-Bôas, S. G., Højrup, P., & Nielsen, J. (2005). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Journal of Chromatography B, 828(1-2), 88-96. [Link]

  • Ivanisevic, J., & Want, E. J. (2019). Sample preparation for polar metabolites in bioanalysis. Analyst, 144(19), 5616-5632. [Link]

  • Winder, C. L., Dunn, W. B., Schuler, S., Broadhurst, D., Jarvis, R., Goodacre, R., & Kell, D. B. (2008). Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. Analytical Chemistry, 80(21), 8150–8158. [Link]

  • Vanderbilt University. (2020). Metabolic Quenching - Center for Innovative Technology. [Link]

  • Zhang, T., et al. (2023). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv. [Link]

  • Zhang, T., et al. (2025). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. JACS Au. [Link]

  • Dettmer, K., Nürnberger, N., Kaspar, H., Gruber, M. A., Almstetter, M. F., & Oefner, P. J. (2011). Sample preparation for polar metabolites in bioanalysis. Analyst, 136(16), 3259-3267. [Link]

  • Memorial Sloan Kettering Cancer Center. Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. [Link]

  • Chen, L., et al. (2019). Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. BMC Plant Biology, 19(1), 478. [Link]

  • Chen, L., et al. (2019). Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. PMC. [Link]

  • Koley, S., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 73(9), 2938-2950. [Link]

  • Guo, K., & Li, L. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry, 88(20), 10148–10156. [Link]

  • Waters Corporation. (2021). Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites Using an ACQUITY Premier System With an Atlantis Premier BEH Z-HILIC Column. [Link]

  • ResearchGate. (2017). LC-MS/MS parameters used for 13C and 15N labeling experiments. [Link]

  • Wang, X., et al. (2016). Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography. Analytical Methods, 8(30), 5956-5963. [Link]

  • Steiger, M. G., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Metabolomics, 15(4), 54. [Link]

  • ResearchGate. (2019). (PDF) Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. [Link]

  • Waters Corporation. (2021). Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites Using an ACQUITY Premier System With an Atlantis Premier BEH Z-HILIC Column - Full Application Note PDF. [Link]

  • Clendinen, C. S., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 638. [Link]

  • Koley, S. (2023). Liquid chromatography-mass spectrometry method for isomer separation and detection of sugars, phophorylated sugars and organic a. protocols.io. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 45(12), e67. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current Opinion in Biotechnology, 59, 87-95. [Link]

  • Shimadzu. (2019). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. [Link]

  • Wang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 966736. [Link]

  • Gebril, H. M., et al. (2019). Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. PMC. [Link]

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Application

Application Note: Calculating Fractional Isotopic Enrichment from D-[1,5-13C2]Ribose Tracing via Mass Spectrometry

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals in Metabolism and Pharmacokinetics. Application Area: Metabolic Flux Analysis, Nucleotide Biosynthesis, and Pentose Phosphate Pathwa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals in Metabolism and Pharmacokinetics. Application Area: Metabolic Flux Analysis, Nucleotide Biosynthesis, and Pentose Phosphate Pathway (PPP) Profiling.

Introduction & Mechanistic Rationale

Stable isotope tracing is the gold standard for mapping intracellular metabolic fluxes. While[1,2-13C2]glucose is routinely used to probe the bifurcation between glycolysis and the oxidative Pentose Phosphate Pathway (oxPPP), it introduces complex, overlapping labeling patterns in downstream metabolites.

D-[1,5-13C2]ribose (PubChem CID: 90471049) offers a highly specialized, orthogonal approach[1]. By entering the cell and being directly phosphorylated by ribokinase to Ribose-5-Phosphate (R5P), this tracer completely bypasses glycolysis and the oxPPP.

Causality of Tracer Selection: Using D-[1,5-13C2]ribose allows researchers to unequivocally isolate and trace:

  • Nucleotide Salvage & De Novo Synthesis: R5P is converted to Phosphoribosyl Pyrophosphate (PRPP). The M+2 label is directly incorporated into the ribose backbone of newly synthesized purines and pyrimidines.

  • Non-Oxidative PPP Reversibility: Transketolase (TK) and Transaldolase (TA) cleave and recombine the carbon backbone. Because the tracer is labeled at the C1 and C5 positions, TK-mediated transfer of the C1-C2 unit yields highly specific M+1 and M+2 isotopologues of Sedoheptulose-7-Phosphate (S7P) and Fructose-6-Phosphate (F6P), allowing precise calculation of non-oxidative flux.

Pathway R D-[1,5-13C2]ribose (Extracellular) R5P Ribose-5-Phosphate [1,5-13C2] (M+2) R->R5P Ribokinase PRPP PRPP [1,5-13C2] (M+2) R5P->PRPP PRPS PPP Non-Oxidative PPP (S7P, GAP, F6P) R5P->PPP Transketolase / Transaldolase NUC Nucleotides (M+2 Ribose Moiety) PRPP->NUC Nucleotide Salvage

Metabolic routing of D-[1,5-13C2]ribose into nucleotide synthesis and the non-oxidative PPP.

Experimental Workflow & Protocol

To ensure a self-validating system, the experimental protocol must minimize artifactual degradation of highly labile PPP intermediates.

Workflow A 1. Tracer Administration (D-[1,5-13C2]ribose) B 2. Rapid Quenching (-80°C Methanol) A->B C 3. LC-MS / GC-MS Data Acquisition B->C D 4. Natural Abundance Correction C->D E 5. Fractional Isotopic Enrichment Calculation D->E

Workflow for D-[1,5-13C2]ribose isotopic tracing and FIE calculation.

Step-by-Step Methodology
  • Tracer Administration: Culture cells in media containing 2–5 mM D-[1,5-13C2]ribose. Logic: This concentration is sufficient to outcompete endogenous unlabeled ribose production without inducing osmotic stress.

  • Metabolic Quenching: Aspirate media and immediately snap-freeze cells using 80% aqueous methanol pre-chilled to -80°C. Logic: PPP intermediates (like R5P and PRPP) have sub-second turnover rates. Rapid cold quenching halts enzymatic activity instantly, preventing artifactual shifts in the Mass Isotopomer Distribution (MID).

  • Extraction & Centrifugation: Scrape cells, vortex for 10 minutes at 4°C, and centrifuge at 16,000 × g for 15 minutes. Collect the metabolite-rich supernatant.

  • Data Acquisition (LC-MS/MS): Analyze via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.

  • Peak Integration: Extract the raw ion counts for the M+0 through M+5 isotopologues of the target metabolites (e.g., R5P, m/z 229.011).

Data Processing: Natural Abundance Correction

The raw MID extracted from the mass spectrometer is a convolution of the true tracer enrichment and the natural abundance of stable isotopes (e.g., ~1.07% for 13 C, ~0.2% for 18 O)[2]. For a 5-carbon molecule, natural 13 C alone will generate a false M+1 signal of approximately 5.4%.

The Mathematical Challenge

Historically, researchers used simple matrix inversion (the Biemann approach) to deconvolute natural abundance[2]. However, because MS measurements contain inherent detector noise, direct matrix inversion often yields mathematically correct but biologically impossible negative fractional abundances .

The Solution: IsoCor and IsoCorrectoR

To build a trustworthy data pipeline, raw data must be processed using algorithms that apply iterative least-squares optimization with explicit lower boundary constraints (flattening negative fractions to 0 without skewing the rest of the distribution)[3].

Tools such as IsoCor [3] or the R-based IsoCorrectoR [4] solve the equation:

Mobs​=C×Mcor​

(Where Mobs​ is the observed MID, C is the correction matrix based on the molecule's empirical formula, and Mcor​ is the true corrected MID).

Calculating Fractional Isotopic Enrichment (FIE)

Once the natural abundance is stripped away, you are left with the corrected fractional abundances ( mi​ ) for each isotopologue, where ∑mi​=1 . From this, two critical metrics are derived:

A. Isotopologue Fractional Abundance ( FAi​ )

This represents the proportion of the intact tracer incorporated into the metabolite pool. Formula: FAi​=mi​

Example: For D-[1,5-13C2]ribose tracing, FA2​ ( m2​ ) tells you exactly what percentage of the R5P pool was synthesized directly from the exogenous tracer.

B. Mean Fractional Isotopic Enrichment (Mean FIE)

This represents the total percentage of the carbon pool that has been replaced by the 13 C tracer. Formula: FIE=n1​∑i=1n​(i×mi​)

(Where n is the total number of carbon atoms in the metabolite, and i is the number of 13 C atoms in the specific isotopologue).

Mechanistic Insight: Because D-[1,5-13C2]ribose contains exactly two 13 C atoms out of five, a metabolite pool that is 100% derived from the tracer will have an FA2​=1.0 , but a Mean FIE of 52​=0.40 (or 40%).

Quantitative Data Presentation

Below is a representative dataset demonstrating the self-validating nature of the correction and calculation process for Ribose-5-Phosphate ( C5​H11​O8​P ).

Table 1: Representative MID and FIE Calculation for Ribose-5-Phosphate

IsotopologueApprox. m/z Raw MID (%)Corrected MID ( mi​ ) (%)Contribution to FIE ( i×mi​ )
M+0 (Unlabeled)229.0155.058.2 0
M+1 (Natural 13 C)230.026.20.0 (Corrected)0
M+2 (Tracer Intact)231.0238.541.8 2×41.8=83.6
M+3 232.020.30.0 0
M+4 233.030.00.0 0
M+5 234.030.00.0 0

Final Calculations:

  • Isotopologue Abundance ( FA2​ ): 41.8% of the R5P pool is derived directly from the D-[1,5-13C2]ribose tracer.

  • Mean Carbon Enrichment (FIE): 83.6/5=16.72% of the total carbon atoms in the R5P pool are 13 C.

References

  • IsoCor: correcting MS data in isotope labeling experiments Source: Bioinformatics (Oxford Academic), Millard et al. (2012). URL:[Link][3]

  • The importance of accurately correcting for the natural abundance of stable isotopes Source: PMC / NIH, Moseley et al. URL:[Link][2]

  • Introduction to IsoCorrectoR Source: Bioconductor, Heinrich et al. URL:[Link][4]

  • D-[1,5-13C2]Ribose | C5H10O5 | CID 90471049 Source: PubChem - NIH URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Troubleshooting Center: D-[1,5-13C2]Ribose Isotope Tracing &amp; Metabolic Flux Analysis

Welcome to the Technical Support Center for stable isotope tracing. This guide is engineered for researchers and drug development professionals utilizing D-[1,5-13C2]ribose to map the pentose phosphate pathway (PPP) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for stable isotope tracing. This guide is engineered for researchers and drug development professionals utilizing D-[1,5-13C2]ribose to map the pentose phosphate pathway (PPP) and nucleotide biosynthesis. Achieving high isotopic enrichment is often complicated by endogenous metabolic channeling, transporter bottlenecks, and non-steady-state kinetics[1]. This document provides causality-based diagnostics and self-validating protocols to resolve incomplete 13C labeling.

Mechanistic Routing & Diagnostic Logic

When administering D-[1,5-13C2]ribose, the biological expectation is that the tracer is internalized, phosphorylated to Ribose-5-Phosphate (R5P), and subsequently incorporated into Phosphoribosyl Pyrophosphate (PRPP), yielding M+2 labeled nucleotides[2]. However, the cellular metabolic network is highly dynamic. Exogenous tracers must compete with endogenous unlabeled (12C) fluxes, and the tracer itself can be biologically cleaved by downstream enzymes, altering the expected mass isotopologue distribution (MID).

Pathway ExoRib Exogenous D-[1,5-13C2]Ribose R5P Ribose-5-Phosphate (R5P) Pool ExoRib->R5P Ribokinase (Uptake bottleneck) Glc Endogenous Glucose (12C) Glc->R5P Ox-PPP (12C Dilution) PRPP PRPP (M+2) R5P->PRPP PRPS NonOx Non-Oxidative PPP (M+1 Fragments) R5P->NonOx Transketolase / Transaldolase Nuc Nucleotides (ATP, UTP, etc.) PRPP->Nuc Salvage / De Novo

Metabolic routing and potential dilution nodes of D-[1,5-13C2]ribose in cellular networks.

Frequently Asked Questions (FAQs) - Troubleshooting Guide

Q: Why is the M+2 enrichment in my nucleotide pool (e.g., ATP, UTP) significantly lower than expected despite high tracer concentration? A: This is typically an issue of endogenous dilution rather than tracer efficacy. Mammalian cells constantly produce unlabeled (12C) R5P via the oxidative branch of the PPP, driven by high glucose concentrations in standard culture media (e.g., DMEM with 25 mM glucose). This endogenous 12C-R5P outcompetes the exogenous 13C-ribose for PRPP synthetase. Causality-Based Solution: Formulate your media with physiological or restricted glucose levels (e.g., 5 mM) to reduce oxidative PPP flux and increase the fractional contribution of your tracer[2].

Q: I am detecting M+1 isotopologues in downstream glycolytic intermediates instead of M+2. Is my tracer degrading? A: No, tracer degradation is highly unlikely. This M+1 signature is the direct result of carbon scrambling within the non-oxidative PPP. Transketolase (TK) transfers a 2-carbon unit (C1-C2) from R5P to a ketose acceptor. Because your tracer is specifically labeled at C1 and C5, TK cleaves the molecule, separating the 13C at C1 from the 13C at C5. Consequently, the M+2 tracer is biologically split into two M+1 fragments[3].

Q: How do I definitively differentiate between poor cellular uptake and slow metabolic turnover? A: You must build a self-validating diagnostic step into your LC-MS workflow. Before analyzing downstream nucleotides, quantify the intracellular pool of unphosphorylated D-[1,5-13C2]ribose and R5P. If the intracellular ribose pool is highly M+2 enriched but nucleotides are not, the bottleneck is metabolic turnover (nucleotides take ~24 hours to reach isotopic steady state)[4]. If the intracellular ribose is mostly M+0, your cells lack sufficient nucleoside/sugar transporters to internalize the tracer.

Q: My mass isotopologue distribution (MID) data shows negative fractional abundance values. What went wrong? A: Negative values are a mathematical artifact of over-correction during the natural abundance correction process. Natural carbon contains ~1.1% 13C[5]. When correction matrices are applied to raw mass spectral data with low signal-to-noise ratios or missing peaks, the algorithm subtracts more baseline than exists, yielding negative values[5]. Causality-Based Solution: Optimize your MS ionization efficiency to boost raw signal intensity, and ensure your software is configured to flatten unrealistic negative values to zero before renormalizing the MID[5].

Workflow Start Incomplete 13C Enrichment CheckTime Labeling Time > 24 hours? Start->CheckTime TimeNo Extend Incubation CheckTime->TimeNo No TimeYes Check Intracellular Ribose M+2 CheckTime->TimeYes Yes RibLow Increase Tracer / Check Transporters TimeYes->RibLow Low M+2 RibHigh Check Media Glucose TimeYes->RibHigh High M+2 GlcHigh Reduce Glucose to limit Ox-PPP RibHigh->GlcHigh High 12C Dilution

Diagnostic decision tree for isolating the root cause of incomplete 13C isotopic enrichment.

Quantitative Benchmarks & Timelines

To achieve a true isotopic steady state, the labeling duration must exceed the turnover rate of the target metabolite pool. Premature quenching is a primary cause of incomplete labeling[6].

Metabolic Pathway / PoolTypical Time to Isotopic Steady State (In Vitro)Expected Isotopic Signature from D-[1,5-13C2]Ribose
Glycolysis (GAP, PEP) ~10 minutesM+1 (via Non-Oxidative PPP cleavage)
Intracellular R5P Pool 30 - 60 minutesM+2
TCA Cycle Intermediates ~2 hoursM+1 or M+2 (depending on entry point)
Free Nucleotides (ATP, UTP) ~24 hoursM+2 (Ribose moiety labeled)
RNA/DNA Ribose Moieties > 48 hours (Proliferation dependent)M+2 (Ribose moiety labeled)

Data synthesized from established metabolomic steady-state kinetic baselines[4].

Validated Experimental Protocol for D-[1,5-13C2]Ribose Tracing

This protocol is designed as a self-validating system. By incorporating parallel unlabeled controls and rapid quenching, you ensure that any observed incomplete labeling is biological, not methodological.

Step 1: Media Formulation & Tracer Calibration
  • Base Medium: Prepare a custom tracing medium using glucose-free, ribose-free base DMEM.

  • Serum Dialysis: Supplement with 10% Dialyzed Fetal Bovine Serum (dFBS). Causality: Standard FBS contains high levels of unlabeled low-molecular-weight metabolites that will unpredictably dilute the tracer pool.

  • Glucose Titration: Add unlabeled glucose to a physiological concentration (5 mM). Causality: Complete glucose starvation induces severe metabolic rewiring and cell death; 5 mM maintains basal metabolism while minimizing oxidative PPP dilution.

  • Tracer Addition: Spike in D-[1,5-13C2]ribose to a final concentration of 1-5 mM (cell-line dependent).

Step 2: Cell Culture & Isotopic Labeling
  • Seed cells and allow them to adhere and reach the exponential growth phase (~70% confluence).

  • Wash cells twice with warm PBS to remove residual unlabeled media.

  • Apply the tracing medium and incubate. Critical Validation Step: Always include a parallel control plate incubated with unlabeled D-ribose. This baseline is required to identify co-eluting isobaric interferences during MS analysis[4].

  • Incubate for the required duration (e.g., 24 hours for nucleotide tracing).

Step 3: Rapid Quenching & Metabolite Extraction

Metabolites have turnover rates on the scale of seconds. Slow harvesting allows enzymes to scramble the 13C label[4].

  • Quickly aspirate the tracing medium.

  • Immediately flood the dish with pre-chilled (-80°C) 80% Methanol / 20% Water. Causality: The extreme cold and organic solvent instantly denature enzymes, halting metabolic flux and preventing tracer scrambling[4].

  • Scrape the cells on dry ice, transfer to a microcentrifuge tube, and vortex vigorously.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet proteins and debris. Extract the metabolite-rich supernatant.

Step 4: LC-MS Acquisition & Data Processing
  • Analyze the extract via LC-MS using a chromatographic method optimized for polar metabolites (e.g., HILIC).

  • Extract ion chromatograms for the monoisotopic peak and all isotopologues.

  • Apply a natural abundance correction matrix to the raw MID data to isolate the true exogenous tracer contribution[1].

References

  • Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose American Journal of Physiology-Endocrinology and Metabolism URL:[Link]

  • The importance of accurately correcting for the natural abundance of stable isotopes PMC - NIH URL:[Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges MDPI URL:[Link]

  • Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo PMC - NIH URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Isotopic Scrambling in D-[1,5-13C2]Ribose Tracer Experiments

Welcome to the Technical Support Center for Stable Isotope Tracing. As a Senior Application Scientist, I frequently encounter metabolic flux analysis (MFA) datasets compromised by isotopic scrambling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Stable Isotope Tracing. As a Senior Application Scientist, I frequently encounter metabolic flux analysis (MFA) datasets compromised by isotopic scrambling. When using D-[1,5-13C2]ribose to interrogate the pentose phosphate pathway (PPP) and nucleotide biosynthesis, preserving the exact positional integrity of the 13C labels is paramount. This guide provides the causal reasoning, validated protocols, and troubleshooting logic required to prevent artifactual label redistribution.

Section 1: The Mechanics of Isotopic Scrambling (FAQ)

Q: What exactly is isotopic scrambling, and why is D-[1,5-13C2]ribose particularly vulnerable? A: Isotopic scrambling is the unintended redistribution of 13C labels among different carbon positions within a metabolite, decoupling the labeling pattern from the primary forward metabolic flux[1]. D-[1,5-13C2]ribose is specifically designed to probe the non-oxidative PPP. However, the enzymes transketolase (TK) and transaldolase (TA) catalyze highly reversible carbon-transfer reactions[2]. If the cellular metabolism is not instantaneously halted during sample collection, these enzymes will rapidly cycle the C1 and C5 labels through sedoheptulose-7-phosphate and fructose-6-phosphate, returning scrambled isotopomers (e.g.,[1-13C] or [5-13C]ribose) back into the ribose pool[2].

Q: How do I distinguish between biological recycling and artifactual scrambling? A: Biological recycling occurs over minutes to hours and represents true metabolic network behavior (e.g., the "pentose cycle" during an oxidative burst)[3]. Artifactual scrambling occurs during the seconds to minutes of sample harvesting if enzymes remain active. By implementing ultra-fast quenching protocols, you eliminate the artifactual component, ensuring that any observed M+1 or rearranged M+2 isotopomers are genuine biological phenomena[4].

PPP_Scrambling R5P D-[1,5-13C2]Ribose (Tracer Input) TK Transketolase (TK) (Reversible 2C Transfer) R5P->TK Enters non-oxidative PPP S7P Sedoheptulose-7-P + Glyceraldehyde-3-P TK->S7P Forward Flux Scrambled Scrambled Ribose (e.g., [1-13C], [5-13C]) TK->Scrambled Isotope Redistribution TA Transaldolase (TA) (Reversible 3C Transfer) TA->S7P Reversal F6P Fructose-6-P + Erythrose-4-P TA->F6P Downstream Metabolism S7P->TK Reversal S7P->TA Forward Flux F6P->TA Reversal (Artifactual)

Mechanism of isotopic scrambling in the non-oxidative PPP via reversible TK and TA reactions.

Section 2: The "Zero-Artifact" Quenching & Extraction Protocol

To prevent chemical and enzymatic scrambling, your protocol must be a self-validating system. The causality here is simple: extreme temperature drops exponentially reduce enzyme kinetics, and organic solvents instantly precipitate the proteins.

Step-by-Step Methodology: Rapid Metabolic Quenching
  • Preparation: Pre-chill an 80% Methanol / 20% Water (v/v) extraction buffer to -80°C using dry ice[5]. Ensure all centrifuge rotors and collection tubes are pre-chilled to -20°C.

  • Media Removal: Rapidly aspirate the 13C-labeling culture media. This step must take less than 2 seconds to prevent nutrient-deprivation stress responses.

  • Washing (Optional but Recommended): Perform a rapid (<3 seconds) wash with ice-cold PBS to remove extracellular tracer. Note: For highly sensitive suspension cells, skip washing and directly quench to avoid handling delays.

  • Metabolic Quenching: Immediately apply the -80°C 80% methanol directly to the cell monolayer. The extreme cold and solvent instantly denature TK and TA, halting all reversible carbon transfers[5].

  • Extraction: Scrape the cells in the cold solvent. Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Phase Separation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at -20°C to pellet precipitated proteins and cell debris[4].

  • Validation: Analyze the ATP/ADP ratio in your LC-MS data. An ATP/ADP ratio > 10 confirms that the quenching was fast enough to prevent degradation and, by extension, artifactual enzymatic scrambling.

Table 1: Comparison of Quenching Strategies for 13C-Ribose Experiments
Quenching MethodTemperatureTK/TA Inhibition SpeedRisk of Isotopic ScramblingSuitability for D-[1,5-13C2]Ribose
80% Methanol (Direct) -80°C< 1 secondVery Low Optimal - Instantly halts non-oxidative PPP.
Cold Saline Wash + Methanol 4°C to -20°C5 - 10 secondsModerateAcceptable, but wash step introduces a slight delay.
Perchloric Acid (PCA) 4°C2 - 5 secondsHigh (Chemical)Poor - Acidic pH can cause chemical hydrolysis and isomerization.
Trypsinization + Wash 37°C> 2 minutesSevere Unusable - Massive artifactual scrambling will occur.

Section 3: Troubleshooting Guide (Q&A)

Issue 1: I am observing high levels of M+1 ribose-5-phosphate, even though my input tracer is strictly M+2 (D-[1,5-13C2]ribose). Cause: If your quenching protocol is optimized, this is likely due to a loss of isotopic steady state. Prolonged incubation times allow the tracer to fully traverse the PPP, enter glycolysis, cycle through the TCA cycle, and re-enter the gluconeogenic pathway, resulting in highly scrambled, single-labeled species[6]. Solution: Perform a time-course labeling experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal isotopic steady state before massive global recycling occurs.

Issue 2: My biological replicates show inconsistent labeling patterns, with some samples showing M+3 or M+4 ribose. Cause: This indicates a combination of biological recombination (e.g., unlabeled carbons mixing with labeled carbons) and potential analytical interference. In-source fragmentation during LC-MS/MS can cause the analyte to fragment and rearrange in the gas phase, mimicking biological scrambling[7]. Furthermore, collision-induced dissociation (CID) can cause cross-ring cleavages that complicate isotopomer identification[8]. Solution: Lower the declustering potential and collision energy on your mass spectrometer. Validate the precursor ion purity using a high-resolution MS (e.g., Orbitrap or TOF) to ensure you are not co-isolating interfering isobaric compounds.

Issue 3: The labeling pattern in my RNA/DNA extracts does not match the intracellular ribose-5-phosphate pool. Cause: Nucleotide biosynthesis draws from a specific, compartmentalized pool of ribose-5-phosphate. If extraction conditions are too harsh (e.g., high heat or extreme pH), chemical scrambling or degradation of the ribose ring can occur prior to incorporation into the nucleobase[9]. Solution: Maintain strictly cold, neutral-pH conditions during the isolation of nucleic acids. Use targeted enzymatic digestion rather than harsh acid hydrolysis to liberate the ribose moieties for downstream NMR or MS analysis[10].

Troubleshooting_Logic Start Unexpected Isotopomers (M+1, M+3) Detected Check1 Quenching Time < 2s at -80°C? Start->Check1 Fix1 Optimize Quenching Use Direct -80°C MeOH Check1->Fix1 No Check2 In-Source Fragmentation (LC-MS Artifact)? Check1->Check2 Yes Success Accurate 13C-MFA Data Validated Flux Fix1->Success Fix2 Lower Collision Energy Optimize ESI Source Check2->Fix2 Yes Check3 Prolonged Incubation (Metabolic Recycling)? Check2->Check3 No Fix2->Success Fix3 Perform Time-Course Find True Steady State Check3->Fix3 Yes Check3->Success No Fix3->Success

Logical troubleshooting workflow for resolving isotopic scrambling in 13C-MFA.

Table 2: Expected vs. Scrambled Isotopologue Distributions for D-[1,5-13C2]Ribose
IsotopologueExpected Biological OriginIndicator of Scrambling / Artifact
M+0 Unlabeled endogenous poolNormal (Depends on fractional enrichment)
M+2 ([1,5-13C2]) Direct tracer uptakeNormal (Primary tracer)
M+1 ([1-13C] or [5-13C]) PPP recycling (TK/TA activity)High Alert: Indicates slow quenching or over-incubation[2].
M+3 / M+4 Extensive gluconeogenic recyclingHigh Alert: Loss of isotopic steady state[6].

Sources

Troubleshooting

D-[1,5-13C2]ribose mass spectrometry background noise reduction

Welcome to the Technical Support Center for Stable Isotope Metabolomics. As a Senior Application Scientist, I have designed this portal to address the specific analytical challenges associated with D-[1,5-13C2]ribose mas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Stable Isotope Metabolomics. As a Senior Application Scientist, I have designed this portal to address the specific analytical challenges associated with D-[1,5-13C2]ribose mass spectrometry.

Tracing the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis using D-[1,5-13C2]ribose requires precise quantification of the M+2 isotopologue (a +2 Da mass shift). Because this mass shift is small, the signal is highly susceptible to background noise generated by natural isotopic abundance, chemical contaminants, and matrix-induced ion suppression.

This guide provides field-proven, causality-driven troubleshooting strategies to help you isolate noise sources, optimize your liquid chromatography-mass spectrometry (LC-MS) parameters, and achieve high-fidelity signal-to-noise (S/N) ratios.

Core Diagnostic Workflow: Isolating Background Noise

Before adjusting any instrument parameters, you must systematically isolate the source of the background noise. The following diagnostic tree illustrates the self-validating logic used to determine whether the noise originates from the sample matrix, the LC system, or the MS ion source.

G Start High M+2 Background Noise BlankCheck Run Solvent Blank Start->BlankCheck IsBlankNoisy Is Blank Noisy? BlankCheck->IsBlankNoisy BypassLC Bypass LC (Direct Infusion) IsBlankNoisy->BypassLC Yes (Chemical Noise) MatrixCheck Evaluate Matrix Effects IsBlankNoisy->MatrixCheck No (Matrix Issue) IsMSNoisy Is MS Still Noisy? BypassLC->IsMSNoisy CleanMS Clean MS Ion Source (Steam Clean) IsMSNoisy->CleanMS Yes (MS Source) FlushLC Flush LC System & Change Solvents IsMSNoisy->FlushLC No (LC/Solvents) OptimizeHILIC Switch to HILIC & Optimize SPE MatrixCheck->OptimizeHILIC Ion Suppression

Diagnostic workflow for isolating and resolving M+2 background noise in LC-MS systems.

Troubleshooting Guides & FAQs

Q1: My baseline is consistently high and noisy at the M+2 channel, completely obscuring my D-[1,5-13C2]ribose peak. What is causing this? A: A consistently high baseline across the entire gradient is a hallmark of chemical contamination. This usually originates from poor-quality mobile phases, leaching plasticizers (like phthalates or PEGs), or salt precipitation in the LC system[1]. Causality & Fix: To distinguish between LC and MS contamination, divert the LC flow directly to waste, bypassing the mass spectrometer. If the noise drops, the issue is in the LC (solvents, tubing, or column bleed). If the noise persists, the MS source is contaminated and requires cleaning[1]. Always use fresh, LC-MS grade solvents and flush the system extensively.

Q2: I am detecting a strong M+2 signal even in my unlabeled (control) biological samples. How do I differentiate this from my D-[1,5-13C2]ribose tracer? A: You are observing natural isotopic abundance. Approximately 1.1% of all carbon in the biosphere is naturally occurring 13C, and oxygen contains trace amounts of 18O[2]. In a pentose sugar like ribose ( C5​H10​O5​ ), the statistical probability of endogenous molecules naturally containing two heavy isotopes (creating an artificial M+2 peak) is significant. Causality & Fix: This background natural abundance must be computationally removed before downstream metabolic flux analysis[2]. You must apply an isotope correction matrix (using software like IsoCor or Khipu) to subtract the theoretical natural abundance contribution from your raw M+2 peak intensities[2]. Furthermore, utilizing High-Resolution Mass Spectrometry (HRMS) can help resolve isobaric interferences that mimic the M+2 mass[3].

Q3: My D-[1,5-13C2]ribose signal is very weak, and the signal-to-noise (S/N) ratio is poor despite high tracer concentrations. I am currently using Reversed-Phase Liquid Chromatography (RPLC). A: Ribose is a highly polar, hydrophilic metabolite. In standard RPLC, polar compounds exhibit poor retention and elute in the void volume alongside salts and other unretained matrix components, leading to severe ion suppression[4]. Causality & Fix: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a highly organic mobile phase (e.g., >80% acetonitrile), which promotes highly efficient droplet desolvation in the Electrospray Ionization (ESI) source[4]. Studies have shown that HILIC can provide a median sensitivity gain of 4-fold (and up to 100-fold for certain polar analytes) compared to RPLC, drastically reducing background noise and improving the S/N ratio[4].

Step-by-Step Methodologies

Protocol 1: LC-MS System Decontamination & "Steam Cleaning"

When chemical noise obscures the D-[1,5-13C2]ribose signal, a rigorous decontamination protocol is required to restore the S/N ratio.

  • Solvent Replacement: Discard all current mobile phases. Prepare fresh mobile phases using only ultra-high-purity LC-MS grade solvents and additives in newly rinsed glassware[1].

  • LC System Flush: Bypass the analytical column. Flush the LC pumps and autosampler with a highly elutropic solvent mixture (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) at 0.5 mL/min for at least 2 hours, directing the flow to waste[1].

  • MS Source Steam Cleaning: Reconnect the flow to the MS source. Set the LC flow to 0.5 mL/min. Maximize the MS source temperatures to "bake out" contaminants. For example, set the nebulizer pressure to 60 psi, drying gas to 13 L/min, and drying gas temperature to 350°C[5].

  • Overnight Conditioning: Leave the system in this steam-cleaning state overnight. This prolonged thermal and solvent exposure is one of the most critical factors in eliminating persistent background chemical noise[5].

  • Validation (Self-Correction): The following morning, equilibrate the system to your standard HILIC conditions. Run a blank solvent injection. Evaluate the Total Ion Chromatogram (TIC). On a properly decontaminated system, the baseline background level should drop below 200,000 counts[5]. If it exceeds this, replace the ESI nebulizer needle.

Protocol 2: HILIC-MS Sample Preparation for Ribose

To prevent matrix-induced background noise, sample preparation must be tailored for HILIC compatibility.

  • Metabolite Extraction: Quench cellular metabolism rapidly using cold (-80°C) 80% methanol. This precipitates proteins while effectively extracting polar metabolites like ribose.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and proteins.

  • Solvent Matching (Critical Step): HILIC columns are highly sensitive to the injection solvent. Injecting samples dissolved in highly aqueous solvents will cause peak distortion, retention time shifts, and increased baseline noise[6]. Ensure your final sample is reconstituted in a weak HILIC solvent (e.g., at least 70% Acetonitrile)[6].

  • Validation: Inject the sample. The D-[1,5-13C2]ribose peak should exhibit a sharp, symmetrical peak shape without fronting, confirming proper desolvation and minimal matrix interference.

Quantitative Data: Impact of Optimization on Noise Reduction

The following table summarizes the expected quantitative improvements in baseline noise and S/N ratios when implementing the troubleshooting strategies outlined above.

Optimization StrategyBaseline Noise (TIC Counts)D-[1,5-13C2]ribose S/N RatioPrimary Mechanism of Action
Baseline (Sub-optimal RPLC) > 500,000< 5:1Poor retention; severe ion suppression in void volume.
Switch to HILIC-MS ~ 150,000> 50:1Enhanced ESI desolvation due to high organic mobile phase[4].
MS Source Steam Cleaning < 50,000> 120:1Thermal desorption of persistent chemical contaminants[5].
Isotope Abundance Correction N/A (Data Processing)Eliminates False PositivesComputational removal of endogenous 13C/18O contributions[2].
Injection Solvent Matching < 50,000> 150:1Prevents peak broadening and localized phase collapse in HILIC[6].

References

  • Agilent Technologies. Tips to Improve Signal-to-Noise Checkout. Available at:[Link]

  • Journal of the American Society for Mass Spectrometry. Annotation of Metabolites in Stable Isotope Tracing Untargeted Metabolomics via Khipu-web. (2024). Available at:[Link]

  • MDPI. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. (2024). Available at:[Link]

  • PubMed (NIH). Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry. (2013). Available at:[Link]

  • Agilent Technologies. HILIC カラム固有の保持メカニズムを使用して LC分析で最大の効果を発揮 (HILIC Mode LC/MS Sensitivity). Available at: [Link]

Sources

Optimization

D-[1,5-13C2]ribose Technical Support Center: Best Practices for Storage, Handling, and Experimental Use

Welcome to the Technical Support Center for D-[1,5-13C2]ribose. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for D-[1,5-13C2]ribose. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the optimal storage, handling, and utilization of this valuable isotopic tracer. This resource moves beyond simple instructions to explain the scientific reasoning behind each recommendation, ensuring the integrity and reproducibility of your experiments.

Stable isotope-labeled compounds like D-[1,5-13C2]ribose are fundamental tools in metabolic research, helping to trace the fate of molecules through complex biochemical pathways.[1][2][3] Their utility in pharmacokinetic studies, metabolomics, and drug development is contingent upon their chemical and isotopic purity, which can be compromised by improper handling and storage.[4][5] This guide provides a self-validating framework to maintain the quality of your labeled ribose from the moment it arrives in your lab to its final use in your experiments.

Part 1: Initial Receipt, Storage, and Safety

This section addresses the most common initial questions regarding the handling and storage of solid D-[1,5-13C2]ribose.

Q: How should I store the solid D-[1,5-13C2]ribose upon receipt?

A: Upon receipt, the unopened container of solid D-[1,5-13C2]ribose should be stored under the conditions recommended by the supplier, which is typically at room temperature or refrigerated (2-8°C), away from light and moisture.[6][7][8] It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the hygroscopic solid.

Expert Insight: D-ribose is a sugar and is hygroscopic, meaning it readily absorbs moisture from the air. Moisture can lead to clumping, making the compound difficult to weigh accurately, and can potentially initiate degradation over the long term. Allowing the vial to warm up before opening is a critical but often overlooked step to maintain product integrity.

Q: What are the recommended conditions for long-term storage versus short-term use?

A: For optimal stability and to preserve its high isotopic and chemical purity, a clear distinction should be made between long-term and short-term storage strategies.

Storage ConditionSolid CompoundStock Solution
Short-Term Room Temperature (in a desiccator)[6][7]2-8°C (for a few days)
Long-Term -20°C[9]-20°C or -80°C (in single-use aliquots)[10][11]

This table summarizes general best practices. Always refer to the manufacturer's specific recommendations.

Q: What personal protective equipment (PPE) should I use when handling the solid compound?

A: While D-ribose is not classified as a hazardous substance, good laboratory practice dictates the use of standard PPE.[12] This includes:

  • Safety glasses or goggles: To protect from airborne particles.[6][8]

  • Gloves: To prevent contamination of the product and for personal protection.[6]

  • Lab coat: To protect clothing.

Handling should be performed in a well-ventilated area or under a chemical fume hood to minimize the inhalation of fine dust particles.[8][13][14] Although not highly flammable, fine dusts of organic materials can form explosive mixtures with air, so sources of ignition should be avoided when handling large quantities.[13][15]

cluster_receipt Upon Receipt cluster_storage Storage Protocol receive Receive Compound equilibrate Equilibrate to Room Temperature receive->equilibrate Crucial Step open Open in Controlled Environment (e.g., Desiccator) equilibrate->open weigh Weigh Required Amount open->weigh reseal Immediately Reseal Vial with Inert Gas Backfill weigh->reseal store Store at Recommended Temperature (-20°C Long-Term) reseal->store

Caption: Workflow for receiving and storing D-[1,5-13C2]ribose.

Part 2: Solution Preparation and Quality Control

Preparing accurate and stable solutions is critical for the success of tracer experiments. This section provides a detailed protocol and addresses common issues.

Q: What is the best solvent for D-[1,5-13C2]ribose?

A: D-ribose is very soluble in water and partially soluble in alcohols like ethanol.[15][16] For most biological and analytical applications, the recommended solvent is high-purity, sterile water (e.g., Milli-Q or equivalent) or a buffer appropriate for your experimental system.

Q: How do I properly prepare a stock solution?

A: Preparing an accurate stock solution is the foundation of quantitative analysis. Follow this self-validating protocol to ensure accuracy and stability.

Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

  • Pre-Calculation: Determine the required mass of D-[1,5-13C2]ribose based on its molecular weight (which will be slightly higher than unlabeled ribose due to the two 13C atoms). For D-[1,5-13C2]ribose (C5H10O5), the molecular weight is approximately 152.13 g/mol .

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the calculated amount of the solid compound directly into the tube. Handle the solid in a low-humidity environment if possible.

  • Solubilization: Add the calculated volume of high-purity water or buffer to the tube. For example, to make 1 mL of a 100 mM solution, you would add the appropriate volume of solvent to ~15.2 mg of the compound.

  • Mixing: Vortex the solution thoroughly until all solid is completely dissolved. Visually inspect against a light source to ensure there are no undissolved particulates.

  • Sterilization (Optional): If the solution will be used in cell culture, sterile-filter it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent microbial contamination which can degrade the sugar.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots in sterile, clearly labeled tubes.

    Expert Insight: Aliquoting is paramount. Repeated freeze-thaw cycles can lead to water evaporation from the top of the frozen solution, concentrating the solute and altering the concentration of your stock over time.[10] Single-use aliquots ensure that you are using a solution of known, consistent concentration for every experiment.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[10][11]

start Start: Weigh Solid dissolve Dissolve in Solvent start->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) if necessary vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Step-by-step workflow for preparing a stock solution.

Part 3: Troubleshooting Experimental Issues

Even with proper handling, issues can arise during experiments. This section provides a guide to diagnosing problems related to your labeled compound.

Q: My mass spectrometry results show unexpected peaks or incorrect isotopic enrichment. What could be the cause?

A: This is a common issue in stable isotope tracing studies. The problem can often be traced back to the purity of the internal standard or interactions with the sample matrix.[4][14]

start Unexpected MS Results (e.g., low enrichment, extra peaks) check_purity Is the SIL standard pure? start->check_purity check_matrix Are there matrix effects? start->check_matrix check_method Is the analytical method optimized? start->check_method sol_purity_chem Verify Chemical Purity (Run standard alone) check_purity->sol_purity_chem No sol_purity_iso Verify Isotopic Purity (Check vendor CoA) check_purity->sol_purity_iso No sol_matrix Optimize Sample Prep (e.g., SPE, dilution) check_matrix->sol_matrix Yes sol_method Optimize Chromatography (Separate interferences) check_method->sol_method No

Caption: Troubleshooting decision tree for mass spectrometry issues.

Frequently Asked Questions (FAQs) for Troubleshooting

Q: I suspect my D-[1,5-13C2]ribose standard is contaminated with unlabeled ribose. How can I check this? A: This issue, known as isotopic impurity, can lead to inaccurate quantification.[14]

  • Cause: This can occur during synthesis or through accidental contamination in the lab.

  • Solution: Analyze a high-concentration solution of your D-[1,5-13C2]ribose standard by mass spectrometry. Carefully examine the signal at the mass of the unlabeled ribose (M+0). The certificate of analysis (CoA) from the manufacturer should specify the isotopic purity (e.g., 99%). If you detect a significant M+0 peak beyond what is expected from natural abundance, the standard may be contaminated.

Q: My chromatograms show unexpected peaks co-eluting with my analyte and standard. Could this be related to the chemical purity of the standard? A: Yes. Chemical impurities that are not isotopically labeled forms of ribose can interfere with analysis.[14]

  • Cause: Impurities can arise from the synthesis process or degradation of the compound.

  • Solution: Run the D-[1,5-13C2]ribose standard by itself using your chromatographic method. Any peaks observed are impurities. If these impurities co-elute with your analyte of interest, they can cause ion suppression or enhancement, compromising your results.[4] A new, high-purity standard may be required.

Q: Even with a stable isotope-labeled internal standard, I am seeing high variability in my results. Could matrix effects still be an issue? A: Absolutely. While stable isotope-labeled (SIL) standards are the gold standard for mitigating matrix effects, they are not always a complete solution.[4][14]

  • Cause: Matrix effects occur when molecules from the sample (e.g., salts, lipids, proteins) co-elute with your analyte and interfere with the ionization process in the mass spectrometer source.[14] If the analyte and the SIL standard are affected differently, it leads to inaccurate results.

  • Solution: Improve your sample preparation to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can be highly effective. Additionally, optimizing chromatographic separation to move the analyte peak away from regions of high matrix interference can resolve the issue.

By adhering to these rigorous storage, handling, and troubleshooting protocols, you can ensure the quality of your D-[1,5-13C2]ribose and the integrity of your valuable experimental data.

References

  • Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. (2025, November 1). Google Cloud.
  • Safety Data Sheet: D-(-)-Ribose. (2024, August 26). ChemScience.
  • D-Ribose (2-D, 97%). Safety Data Sheet.
  • Technical Support Center: Troubleshooting Stable Isotope Labeled (SIL) Internal Standards. (2025, December). Benchchem.
  • Practical considerations in the use of stable isotope labelled compounds as tracers in clinical studies. PubMed.
  • D-(-)-Ribose. Santa Cruz Biotechnology.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers.
  • Isotope-labeled Pharmaceutical Standards. (2024, November 12). Alfa Chemistry.
  • D (-) RIBOSE FOR BIOCHEMISTRY. Loba Chemie.
  • SAFETY DATA SHEET. (2025, September 12). Sigma-Aldrich.
  • D-Ribose (5-¹³C, 99%). Cambridge Isotope Laboratories.
  • D-RIBOSE (5-13C, 99%). Safety Data Sheet.
  • D-Ribose - Data Sheet. United States Biological.
  • ADP-ribose-pNP. (2019, April 15). AAT Bioquest.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. TCI Chemicals.
  • D-Ribose(mixture of isomers). MedChemExpress.
  • Isotopic labeling. Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

D-[1,5-13C2]ribose vs U-13C ribose in metabolic flux analysis

D-[1,5-13C2]Ribose vs. U-13C Ribose in Metabolic Flux Analysis: A Comprehensive Comparison Guide In the field of 13C-Metabolic Flux Analysis (13C-MFA), selecting the correct isotopic tracer is the most critical variable...

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Author: BenchChem Technical Support Team. Date: April 2026

D-[1,5-13C2]Ribose vs. U-13C Ribose in Metabolic Flux Analysis: A Comprehensive Comparison Guide

In the field of 13C-Metabolic Flux Analysis (13C-MFA), selecting the correct isotopic tracer is the most critical variable in experimental design. While glucose tracers (e.g.,[1,2-13C2]glucose) are traditionally used to probe the Pentose Phosphate Pathway (PPP) from the "top-down"[1], ribose tracers allow researchers to probe nucleotide salvage, non-oxidative PPP reversibility, and glycation from the "bottom-up."

This guide provides an objective, mechanistic comparison between D-[1,5-13C2]ribose (a specifically labeled isotopologue) and U-13C ribose (a uniformly labeled isotopologue), equipping drug development professionals and metabolic scientists with the data needed to optimize their flux workflows.

Mechanistic Routing & Tracer Causality

The choice between a uniformly labeled and a specifically labeled tracer dictates the resolution of your metabolic map. Uniform tracers are ideal for macro-routing (identifying which pathways are active), whereas specifically labeled tracers are designed for micro-routing (quantifying the exact enzymatic cleavage and recombination rates)[2].

U-13C Ribose: The "Sledgehammer" for Macro-Routing

U-13C ribose contains 13C at all five carbon positions. When introduced to biological systems, it is rapidly phosphorylated to Ribose-5-Phosphate (M+5). Because all carbons are labeled, it is highly effective for tracking global carbon routing into nucleotide biosynthesis (yielding M+5 ribosyl units)[3] and identifying novel non-enzymatic glycation adducts, such as norpronyl-lysine in collagen models[4]. However, as it passes through the non-oxidative PPP, the uniform labeling causes "carbon scrambling," resulting in fully labeled downstream products (e.g., M+3 GAP, M+6 F6P) that obscure the specific reversibility of Transketolase (TK) and Transaldolase (TA).

U13C_Ribose U13C U-13C Ribose (M+5) R5P Ribose-5-P (M+5) U13C->R5P Ribokinase Glycation Glycation Adducts (e.g., Norpronyl-lysine) U13C->Glycation Non-enzymatic Nucleotides Nucleotides (M+5 Ribosyl) R5P->Nucleotides PRPP Synthetase Glycolysis F6P / GAP (M+6 / M+3) R5P->Glycolysis Non-Oxidative PPP

Caption: U-13C Ribose metabolic routing into nucleotides, glycolysis, and glycation pathways.

D-[1,5-13C2]Ribose: The "Scalpel" for Micro-Routing

D-[1,5-13C2]ribose is labeled exclusively at the C1 and C5 positions. This specific labeling breaks the symmetry of the non-oxidative PPP. When Transketolase (TK) transfers a 2-carbon unit from Xylulose-5-P to Ribose-5-P, the distinct placement of the 13C atoms generates highly specific mass isotopomer distributions (MIDs). The C1-C5 labeled Xylulose-5-P donates a labeled C1-C2 unit to the C1-C5 labeled Ribose-5-P, generating an M+3 Sedoheptulose-7-Phosphate (S7P) and leaving behind an M+1 Glyceraldehyde-3-Phosphate (GAP). This mathematical distinctness allows for the precise calculation of TK and TA forward/reverse fluxes.

D15C_Ribose D15 D-[1,5-13C2]Ribose R5P Ribose-5-P (*C-C-C-C-*C) D15->R5P Ribokinase Xu5P Xylulose-5-P (*C-C-C-C-*C) R5P->Xu5P R5P Epimerase S7P Sedoheptulose-7-P (*C-C-*C-C-C-C-*C) [M+3] R5P->S7P Transketolase (Acceptor) Xu5P->S7P Transketolase (Donor) GAP Glyceraldehyde-3-P (C-C-*C) [M+1] Xu5P->GAP Transketolase (Cleavage)

Caption: Atom transition map of D-[1,5-13C2]Ribose through the Transketolase reaction.

Quantitative Data Comparison: Mass Isotopomer Distributions (MIDs)

To objectively compare the performance of these tracers, we must look at the expected MIDs of downstream metabolites. The table below summarizes the isotopic shifts generated by each tracer and the mechanistic interpretation of those shifts.

Target MetaboliteD-[1,5-13C2]Ribose MIDU-13C Ribose MIDMechanistic Interpretation & Utility
Ribose-5-Phosphate M+2M+5Precursor Validation: Confirms tracer uptake and phosphorylation via ribokinase.
Nucleotides (ATP/GTP) M+2 (Ribosyl ring)M+5 (Ribosyl ring)Salvage Flux: Measures direct incorporation of the ribose backbone into the PRPP pool.
Sedoheptulose-7-P M+3M+7TK Acceptor Activity: 1,5-13C2 provides a distinct M+3 peak, proving specific C-C bond formation.
Glyceraldehyde-3-P M+1M+3TK Cleavage Product: 1,5-13C2 yields M+1 GAP, isolating TK activity from background glycolysis.
Fructose-6-Phosphate M+3M+6TA Condensation: TA transfers a 3-carbon unit (C-C-C) from S7P to GAP (C-C-*C), yielding M+3 F6P.
Erythrose-4-Phosphate M+1M+4TA Cleavage Product: The remaining 4 carbons of S7P form M+1 E4P under 1,5-13C2 tracing.

Experimental Protocol: 13C-MFA Self-Validating Workflow

To ensure scientific integrity, any 13C-MFA protocol must be a self-validating system. If the intracellular precursor pool does not reach isotopic steady-state, downstream flux calculations will be artificially skewed. The following step-by-step methodology incorporates mandatory validation checkpoints.

Phase 1: Cell Culture & Isotope Labeling

  • Seed cells in standard media and allow them to reach 70-80% confluence.

  • Wash cells twice with PBS to remove residual unlabeled carbon sources.

  • Introduce custom media containing either 2 mM D-[1,5-13C2]ribose or 2 mM U-13C ribose as the primary ribose source.

  • Incubate for predetermined time points (e.g., 0, 1h, 4h, 12h, 24h) to capture both kinetic and steady-state labeling phases.

Phase 2: Quenching & Metabolite Extraction

  • Rapidly aspirate media and immediately quench metabolism by adding -80°C 80% HPLC-grade methanol. Causality: Rapid quenching halts enzymatic activity, preventing post-extraction carbon scrambling.

  • Scrape cells, transfer to microcentrifuge tubes, and perform three freeze-thaw cycles in liquid nitrogen to lyse cell membranes.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the metabolite-rich supernatant.

Phase 3: Data Acquisition (LC-MS/MS)

  • Analyze the extracts using a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to HILIC chromatography, which is optimal for polar sugar phosphates.

  • Extract ion chromatograms for the exact masses of the target metabolites and their respective isotopologues (M+0 through M+n).

Phase 4: MID Deconvolution & Self-Validation

  • Correct the raw MS data for natural isotope abundance using standard deconvolution matrices.

  • CRITICAL SELF-VALIDATION CHECKPOINT: Before calculating downstream PPP fluxes, calculate the fractional enrichment of the intracellular Ribose-5-Phosphate pool.

    • Rule: If using U-13C ribose, the M+5 R5P fraction must plateau (indicating steady-state) before you can accurately calculate the flux into M+5 nucleotides or M+3 GAP. If steady-state is not reached, you must use non-stationary (kinetic) MFA modeling.

  • Map the corrected MIDs to your metabolic network model to calculate absolute intracellular fluxes.

Conclusion & Selection Matrix

The choice between D-[1,5-13C2]ribose and U-13C ribose should be dictated by your specific biological question:

  • Choose U-13C Ribose when: You are conducting untargeted metabolomics, mapping global carbon distribution, tracking total nucleotide salvage rates, or hunting for novel downstream adducts (like AGEs)[3][4].

  • Choose D-[1,5-13C2]Ribose when: You are performing rigorous, targeted 13C-MFA to quantify the exact forward and reverse reaction rates of Transketolase and Transaldolase. The unique M+1 and M+3 cleavage products provide the mathematical constraints necessary to resolve complex, cyclical fluxes in the non-oxidative PPP that uniform tracers cannot resolve.

References

  • Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose American Journal of Physiology-Endocrinology and Metabolism[Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells PMC - National Institutes of Health[Link]

  • Probing the Metabolic Network in Bloodstream-Form Trypanosoma brucei Using Untargeted Metabolomics with Stable Isotope Labelled Glucose PLOS Pathogens[Link]

  • A new glycation product 'norpronyl-lysine,' and direct characterization of cross linking and other glycation adducts: NMR of model compounds and collagen PMC - National Institutes of Health[Link]

Sources

Comparative

Deciphering the Pentose Phosphate Pathway: A Comparative Guide to D-[1,5-¹³C₂]Ribose and ¹³C-Glucose Tracing

For researchers and drug development professionals investigating cellular metabolism, the Pentose Phosphate Pathway (PPP) presents a unique analytical challenge. As the primary source of cytosolic NADPH (essential for re...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals investigating cellular metabolism, the Pentose Phosphate Pathway (PPP) presents a unique analytical challenge. As the primary source of cytosolic NADPH (essential for redox homeostasis and lipogenesis) and ribose-5-phosphate (the backbone of nucleotide synthesis), quantifying PPP flux is critical in oncology, immunology, and metabolic engineering.

However, because the non-oxidative branch of the PPP shares intermediates with glycolysis, decoupling these pathways requires sophisticated ¹³C-Metabolic Flux Analysis (¹³C-MFA). This guide provides an in-depth, mechanistic comparison between the gold-standard global tracer, ¹³C-Glucose (specifically [1,2-¹³C₂]glucose), and the highly specialized precision probe, D-[1,5-¹³C₂]Ribose .

Mechanistic Causality: The "Why" Behind the Tracers

To achieve high-resolution flux maps, the choice of isotopic tracer must be dictated by the specific sub-network you intend to resolve. The fundamental difference between these two tracers lies in their metabolic entry points and the distinct Mass Isotopomer Distributions (MIDs) they generate.

¹³C-Glucose: The Global Network Mapper

[1,2-¹³C₂]glucose is the premier tracer for evaluating the relative flux between glycolysis and the oxidative PPP (oxPPP) ([1]).

  • The Causality: When [1,2-¹³C₂]glucose is metabolized via glycolysis, the 6-carbon ring is cleaved into two 3-carbon molecules, yielding an M+2 labeled triose (e.g., 3-phosphoglycerate or lactate). Conversely, if it enters the oxPPP, the C1 carbon is irreversibly lost as ¹³CO₂ during the decarboxylation of 6-phosphogluconate. The remaining 5-carbon sugar re-enters glycolysis via the non-oxPPP, yielding an M+1 triose.

  • The Result: The M+1/M+2 ratio in downstream metabolites serves as a robust, self-validating readout of oxPPP activity relative to glycolysis.

D-[1,5-¹³C₂]Ribose: The Precision Probe for Salvage & Reversibility

While glucose tracers excel at global mapping, they struggle to resolve the exact directionality of the non-oxPPP (transketolase [TKT] and transaldolase [TALDO] exchange rates) due to massive isotopic dilution from dominant glycolytic fluxes. D-[1,5-¹³C₂]ribose bypasses hexokinase and the oxPPP entirely ([2]).

  • The Causality: It is directly phosphorylated by ribokinase to Ribose-5-Phosphate (R5P). The dual labeling at C1 and C5 provides a unique signature. If R5P is shuttled back into glycolysis via TKT (which transfers a 2-carbon ketol group), the C1 label is transferred while the C5 label remains on the resulting Glyceraldehyde-3-Phosphate (GAP). This creates distinct M+1 fragments that cannot be generated by standard glycolysis, allowing for absolute quantification of non-oxPPP reversibility and ribose salvage for nucleotide synthesis.

PPP_Pathways Glc 13C-Glucose [1,2-13C2] G6P Glucose-6-Phosphate Glc->G6P Rib D-[1,5-13C2]Ribose R5P Ribose-5-Phosphate Rib->R5P oxPPP Oxidative PPP (-CO2) G6P->oxPPP G6PD Glycolysis Glycolysis (F6P, GAP) G6P->Glycolysis PGI Ru5P Ribulose-5-Phosphate oxPPP->Ru5P Ru5P->R5P nonoxPPP Non-Oxidative PPP (TKT / TALDO) R5P->nonoxPPP Nucleotides Nucleotide Synthesis R5P->Nucleotides nonoxPPP->Glycolysis

Fig 1: Metabolic entry points and carbon transitions for 13C-Glucose vs D-[1,5-13C2]Ribose.

Quantitative Data & Performance Comparison

The following table synthesizes the analytical performance of both tracers based on computational flux precision evaluations and empirical mass spectrometry data ([3]).

Feature[1,2-¹³C₂]GlucoseD-[1,5-¹³C₂]Ribose
Primary Target Pathway Global Central Carbon Metabolism & oxPPPNon-oxidative PPP, Ribose Salvage, Nucleotide Synthesis
Metabolic Entry Point Hexokinase (Upper Glycolysis)Ribokinase (Direct to R5P)
Key Isotopic Readout M+1 / M+2 ratio in Lactate or 3PGM+1 / M+2 distribution in F6P, GAP, and Purines
Glycolytic Interference High (Requires complex mathematical deconvolution)Low (Bypasses upper glycolysis entirely)
TKT/TALDO Resolution Moderate (Masked by high glycolytic flux)Extremely High (Direct labeling of exchange pools)
Cost & Availability High availability, moderate costSpecialized synthesis, higher cost

Self-Validating Experimental Protocols

To ensure scientific integrity, every step in a ¹³C-MFA workflow must be designed to prevent artifactual flux. The following protocol outlines a self-validating system for utilizing these tracers in adherent cell cultures.

Step 1: Tracer Incubation & Isotopic Steady-State
  • Preparation: Seed cells in standard media and allow them to reach 70-80% confluence.

  • Tracer Application:

    • For Glucose Tracing: Wash cells with PBS and apply glucose-free media supplemented with 10 mM [1,2-¹³C₂]glucose and 10% dialyzed FBS.

    • For Ribose Tracing: Apply standard media (containing unlabeled glucose) supplemented with 2 mM D-[1,5-¹³C₂]ribose. Causality Check: Unlabeled glucose must be present to maintain basal glycolysis; feeding cells exclusively with ribose induces starvation, fundamentally altering the physiological flux map.

  • Time-Course Validation: Extract metabolites at multiple time points (e.g., 0, 1h, 4h, 24h). This validates that the intracellular pools have reached isotopic steady-state, a strict mathematical requirement for stationary ¹³C-MFA.

Step 2: Rapid Quenching & Extraction
  • Quenching: Quickly aspirate the media, wash once with ice-cold PBS, and immediately add 80% methanol pre-chilled to -80°C.

    • Causality Check: Rapid quenching drops the temperature below the activation energy threshold for metabolic reactions in milliseconds. Without this, highly labile intermediates (like GAP or R5P) will continue to interconvert during extraction, destroying the true isotopic signature.

  • Biphasic Extraction: Scrape the cells, transfer to a microcentrifuge tube, and add chloroform and LC-MS grade water (final ratio 1:1:1). Vortex and centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Isolation: Transfer the upper aqueous phase (containing polar sugar phosphates and amino acids) to a new tube and dry under a vacuum centrifuge.

Step 3: Data Acquisition & Model Fitting
  • MS Analysis: Analyze the reconstituted samples via LC-MS or derivatize (e.g., MOX-MSTFA) for GC-MS analysis.

  • Natural Abundance Correction: Calculate the MIDs and correct for the natural ~1.1% abundance of ¹³C. Self-Validation: Always run an unlabeled biological control to ensure the M+1/M+2 signals are genuinely derived from the engineered tracer.

  • Flux Calculation: Input the corrected MIDs and external uptake/secretion rates into a ¹³C-MFA software (e.g., INCA or Metran). Evaluate the Goodness-of-Fit using a Chi-Square (χ²) test. A p-value > 0.05 indicates the simulated flux map accurately represents the biological reality without overfitting.

MFA_Workflow N1 1. Tracer Incubation N2 2. Rapid Quenching N1->N2 N3 3. Extraction N2->N3 N4 4. MS Analysis N3->N4 N5 5. 13C-MFA Modeling N4->N5

Fig 2: Step-by-step experimental workflow for 13C-Metabolic Flux Analysis.

Conclusion

The choice between [1,2-¹³C₂]glucose and D-[1,5-¹³C₂]ribose dictates the resolution of your metabolic map. [1,2-¹³C₂]glucose remains the undisputed champion for broad-spectrum flux analysis, providing a reliable, macro-level view of how a cell partitions carbon between energy production (glycolysis) and redox defense (oxPPP). However, for drug development targeting nucleotide synthesis, ribose salvage, or specific non-oxPPP enzyme inhibitors, D-[1,5-¹³C₂]ribose offers unparalleled precision by bypassing glycolytic noise and directly illuminating the hidden reversibility of the pentose phosphate pathway.

References

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.[Link]

Sources

Validation

Precision Metabolic Tracing: Evaluating the Accuracy of D-[1,5-13C2]Ribose in LC-MS/MS Workflows

As a Senior Application Scientist specializing in metabolomics and mass spectrometry, I frequently encounter a recurring bottleneck in drug development and metabolic research: the accurate mapping of the non-oxidative Pe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in metabolomics and mass spectrometry, I frequently encounter a recurring bottleneck in drug development and metabolic research: the accurate mapping of the non-oxidative Pentose Phosphate Pathway (PPP) and downstream nucleotide biosynthesis. Traditional isotopic tracers often fall short due to isotopic scrambling, signal dilution, or an inability to resolve specific enzymatic cleavage events.

To overcome these limitations, D-[1,5-13C2]ribose has emerged as a highly precise stable isotope probe[1]. This guide objectively compares the analytical accuracy of D-[1,5-13C2]ribose against common alternatives like [U-13C5]ribose and[1,2-13C2]glucose, detailing the mechanistic causality behind its superior performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Mechanistic Causality: Why Position-Specific Labeling Matters

When assessing metabolic flux, the choice of tracer dictates the resolution of your data. The molecular formula of D-[1,5-13C2]ribose (C5H10O5, CID 90471049) incorporates carbon-13 isotopes specifically at the C1 and C5 positions[2]. This targeted labeling strategy provides a distinct mathematical advantage over other tracers:

  • [U-13C5]Ribose (The Uniform Probe): Uniformly labeled ribose is an excellent internal standard for quantifying the total metabolite pool size[3]. However, because every carbon is labeled, it cannot distinguish between intact ribose molecules and those that have undergone carbon-carbon bond cleavage and recombination via transketolase or transaldolase. The uniform mass shift obscures the specific enzymatic mechanism.

  • [1,2-13C2]Glucose (The Upstream Probe): While commonly used to trace the PPP, glucose must first traverse upper glycolysis. This introduces severe isotopic dilution from unlabeled intracellular pools and creates a temporal lag, making it difficult to isolate primary PPP flux from secondary recycling events.

  • D-[1,5-13C2]Ribose (The Targeted Probe): By labeling only the C1 and C5 positions, we create a distinct isotopic signature. During nucleotide synthesis and PPP recycling, the C1 carbon is often lost during specific decarboxylation events, while the C5 carbon is retained in the sugar backbone. The ratiometric analysis of M+1 versus M+2 isotopologues provides a mathematically rigorous, interference-free readout of specific enzymatic steps[1].

TracerLogic T1 D-[1,5-13C2]Ribose (Targeted Probe) P1 Preserves C1/C5 Cleavage Signatures T1->P1 T2 [U-13C5]Ribose (Uniform Probe) P2 Isotopic Scrambling Obscures Cleavage T2->P2 T3 [1,2-13C2]Glucose (Upstream Probe) P3 Glycolytic Dilution & Temporal Lag T3->P3 O1 High-Resolution Flux Accuracy P1->O1 O2 Total Pool Size Quantification Only P2->O2 P3->O2

Fig 1. Logical comparison of isotopic tracers for Pentose Phosphate Pathway flux analysis.

Objective Performance Comparison

To objectively evaluate these tracers, we must look at how they perform under the rigorous demands of LC-MS/MS analysis. The table below summarizes the quantitative and qualitative differences.

Tracer AlternativePrimary ApplicationSignal Dilution RiskFlux Resolution (Pathway Specificity)LC-MS/MS Deconvolution Complexity
D-[1,5-13C2]Ribose High-resolution PPP & nucleotide fluxLow (Direct entry into PPP)High (Tracks C1/C5 divergence)Moderate (Requires M+1/M+2 ratio analysis)
[U-13C5]Ribose Internal standard, total pool sizeLowLow (Cannot track specific bond cleavage)Low (Simple M+5 shift)
[1,2-13C2]Glucose General central carbon metabolismHigh (Diluted by glycolysis intermediates)Moderate (Subject to recycling interference)High (Complex multi-pathway scrambling)

Self-Validating LC-MS/MS Protocol

Trustworthiness in metabolomics requires a self-validating system. A protocol cannot simply assume 100% extraction efficiency or zero matrix effects. The following workflow incorporates internal validation at every critical junction to ensure the accuracy of the D-[1,5-13C2]ribose tracing data.

Step-by-Step Methodology

Step 1: Cell Culture and Isotope Pulsing

  • Action: Replace standard media with media containing 10 mM D-[1,5-13C2]ribose. Incubate cells for the desired time course (e.g., 5, 15, 30, 60 minutes).

  • Causality: A time-course is mandatory. Single-point measurements cannot capture dynamic flux and may misrepresent steady-state isotopic enrichment.

  • Validation Checkpoint: Always run a parallel "Unlabeled Control" plate using standard D-ribose to establish the natural isotopic abundance baseline for downstream correction.

Step 2: Rapid Quenching and Extraction

  • Action: Aspirate media and immediately shock-freeze the cell pellet using liquid nitrogen for 5 minutes. Extract metabolites using a cold (-20°C) Acetonitrile:Water (1:1) solution, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C[4].

  • Causality: Cellular metabolism operates on a sub-second timescale. Liquid nitrogen instantly denatures enzymes, preventing the artificial turnover of ATP and ribose pools during the extraction phase.

Step 3: HILIC-LC-MS/MS Separation

  • Action: Inject the supernatant into an Agilent 1290 Infinity II HPLC coupled to a 6495 QqQ mass spectrometer. Use a PEEK-lined HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 μm)[4].

  • Causality: Ribose-5-phosphate and other nucleotide intermediates contain phosphate groups that aggressively chelate to the metal surfaces of standard stainless-steel LC columns. A PEEK-lined column prevents this chelation, ensuring sharp peak shapes and preventing catastrophic signal loss[4].

Step 4: QqQ MS Detection and Deconvolution

  • Action: Monitor specific Multiple Reaction Monitoring (MRM) transitions in negative electrospray ionization (ESI-) mode.

  • Validation Checkpoint: Apply natural abundance correction algorithms to the raw MS data to subtract the ~1.1% natural occurrence of 13C, ensuring the reported M+1 and M+2 signals originate exclusively from the tracer.

Workflow S1 1. Isotope Pulsing Administer D-[1,5-13C2]Ribose S2 2. Rapid Quenching Liquid N2 to halt metabolism S1->S2 S3 3. Metabolite Extraction Cold ACN:H2O (1:1) S2->S3 S4 4. PEEK-Lined HILIC Separation Prevents phosphate chelation S3->S4 S5 5. QqQ MS/MS Detection MRM Transitions (M+0, M+1, M+2) S4->S5 S6 6. Data Deconvolution Natural Abundance Correction S5->S6

Fig 2. Self-validating LC-MS/MS workflow for D-[1,5-13C2]ribose metabolic tracing.

Quantitative Data Presentation: MRM Optimization

To accurately track the D-[1,5-13C2]ribose tracer, mass spectrometers must be tuned to specific MRM transitions. The following table outlines the optimized parameters for detecting Ribose-5-phosphate isotopologues, a critical node in the PPP[4].

Metabolite TargetIsotopologuePrecursor Ion [M-H]- (m/z)Product Ion (m/z)Collision Energy (eV)Metabolic Significance
Ribose-5-Phosphate M+0 (Unlabeled)229.096.916Baseline endogenous pool
Ribose-5-Phosphate M+1 (13C1)230.196.916Indicates loss of C1 or C5 via cleavage
Ribose-5-Phosphate M+2 (13C2)231.197.916Intact incorporation of the 1,5-tracer

Note: The product ion at m/z 96.9 corresponds to the phosphate group (H2PO4-). The shift in the product ion mass for M+2 depends on whether the fragmentation retains the labeled carbon backbone.

Conclusion

For researchers and drug development professionals mapping the intricacies of the Pentose Phosphate Pathway, D-[1,5-13C2]ribose offers unparalleled accuracy. By moving away from the uniform scrambling of [U-13C5]ribose and the glycolytic dilution of [1,2-13C2]glucose, scientists can leverage the specific C1/C5 isotopic signature to generate high-resolution, mathematically verifiable models of cellular metabolism. When paired with a self-validating, PEEK-lined LC-MS/MS workflow, this tracer provides the definitive data required for modern metabolomics.

References

  • PubChem (NIH) - D-[1,5-13C2]Ribose | C5H10O5 | CID 90471049. Available at:[Link]

  • MDC Berlin (STAR Protocols) - Isotopic tracing of glucose metabolites in human monocytes to assess changes in inflammatory conditions. Available at: [Link]

Sources

Comparative

evaluating isotopic purity of D-[1,5-13C2]ribose batches

Evaluating Isotopic Purity of D-[1,5-13C2]Ribose Batches: A Comparative Guide to Analytical Modalities and Batch Performance Executive Summary D-[1,5-13C2]ribose is a specialized stable isotope-labeled tracer utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Isotopic Purity of D-[1,5-13C2]Ribose Batches: A Comparative Guide to Analytical Modalities and Batch Performance

Executive Summary

D-[1,5-13C2]ribose is a specialized stable isotope-labeled tracer utilized in advanced metabolic flux analysis, primarily for interrogating the pentose phosphate pathway (PPP) and downstream nucleotide biosynthesis. The fidelity of metabolic tracing is inextricably linked to the isotopic purity of the precursor batch. This guide provides an objective comparison between High-Purity (>99% enrichment) and Standard Commercial (95-98% enrichment) D-[1,5-13C2]ribose batches. Furthermore, it evaluates the three primary analytical modalities—LC-HRMS, 13C-NMR, and GC-MS—used to validate these batches, providing self-validating protocols for rigorous quality control.

The Causality of Isotopic Purity in Metabolic Tracing

In stable isotope tracing, the precursor's isotopic architecture dictates the baseline resolution of the experiment. When D-[1,5-13C2]ribose is introduced into a biological system, it is phosphorylated by ribokinase to form[1,5-13C2]ribose-5-phosphate, which is subsequently converted into[1,5-13C2]PRPP—the universal donor for nucleotide salvage and de novo synthesis.

  • The Problem with Standard Batches (95-98% Purity): Standard batches contain a statistically significant fraction of M+1 (singly labeled) and M+0 (unlabeled) isotopologues. In flux analysis, the appearance of M+1 species in downstream nucleotides is typically interpreted as a marker of oxidative PPP cycling (where one 13C is lost as 13CO2). If the precursor batch inherently contains 2-4% M+1 ribose, this "isotopic noise" severely confounds the mathematical flux models, leading to false-positive interpretations of pathway activity.

  • The High-Purity Advantage (>99% Purity): Utilizing a batch with >99% enrichment at both the C1 and C5 positions minimizes background noise. This ensures that any M+1 species detected downstream are the definitive result of true biological scrambling rather than precursor impurity.

Visualizing the Metabolic Workflow

G R D-[1,5-13C2]Ribose (Precursor) K Ribokinase (Phosphorylation) R->K ATP R5P [1,5-13C2]Ribose-5-P K->R5P PRPP [1,5-13C2]PRPP (Active Donor) R5P->PRPP PRPS Enzyme NUC 13C-Labeled Nucleotides PRPP->NUC Salvage/De Novo

Metabolic fate of D-[1,5-13C2]ribose into nucleotide biosynthesis pathways.

Analytical Modalities: Objective Comparison

Evaluating the isotopic purity of a D-[1,5-13C2]ribose batch requires orthogonal analytical approaches. No single method provides a complete picture; rather, LC-HRMS, 13C-NMR, and GC-MS offer complementary data regarding intact mass, positional enrichment, and fragment distribution.

Table 1: Comparison of Analytical Modalities for Isotopic Purity Evaluation

ModalityTarget Analyte StateResolution/SpecificityPositional AccuracyLimit of Detection (LOD)
LC-HRMS Intact Ribose (M+2)Ultra-High (Accurate Mass)Low (Measures overall M+2)< 1 ng/mL
13C-NMR 13C NucleiHigh (Chemical Shift)Ultra-High (C1 vs C5)~ 10 µg/mL
GC-MS Derivatized RiboseModerate (Unit Mass)Moderate (Fragment dependent)~ 10 ng/mL

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in batch evaluation, the following protocols are designed as self-validating systems. They incorporate internal controls that independently verify the accuracy of the measurement during every run.

Protocol A: LC-HRMS for Total Isotopic Enrichment This method leverages high-resolution mass spectrometry to determine the exact M+2 / M+0 ratio.

  • Isotopic Pairing (Sample Prep): Dissolve the D-[1,5-13C2]ribose batch in LC-MS grade water to a concentration of 1 µg/mL. Spike the sample with an exactly equimolar concentration of verified natural abundance D-ribose (M+0).

    • Causality: This creates a 1:1 isotopic pair. By acquiring neutral-loss transitions corresponding to both isotopic forms, this pairing facilitates the differentiation of the target ribose from isobaric background contaminants and validates ionization efficiency, ensuring no matrix suppression bias occurs 1.

  • Chromatographic Separation: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Causality: Ribose is highly polar and elutes in the void volume of standard C18 columns. HILIC ensures proper retention, peak shape, and separation from salts that cause ion suppression.

  • HRMS Acquisition: Analyze via ESI-HRMS in negative ion mode using a Time-of-Flight (TOF) or Orbitrap analyzer (Resolution > 60,000).

    • Causality: Ultra-high resolution is mandatory to distinguish the true 13C isotopic peaks from natural 15N or 18O contributions. Advances in TOF mass spectrometry allow for vastly improved resolution between isotopes, enabling accurate extraction and quantification 2.

  • Data Correction: Extract ion chromatograms (EIC) for M+0 and M+2. Calculate isotopic purity based on the corrected intensity of representative isotopologue ions by mathematically removing the natural isotopic contributions from preceding peaks.

Protocol B: 13C-NMR for Positional Enrichment While MS provides total mass, NMR is required to prove that the 13C labels are strictly at the C1 and C5 positions.

  • Sample Prep: Dissolve 15 mg of the D-[1,5-13C2]ribose batch in 600 µL of D2O (100% atom D).

    • Causality: D2O provides the necessary deuterium lock signal for the NMR spectrometer and eliminates the massive H2O solvent peak that would otherwise distort the baseline and obscure the anomeric C1 region.

  • Acquisition with Inverse Gated Decoupling: Acquire a 1D 13C NMR spectrum using an inverse gated 1H decoupling pulse sequence with a long relaxation delay (D1 > 5 * T1).

    • Causality: Standard 13C NMR uses continuous 1H decoupling, which induces the Nuclear Overhauser Effect (NOE), artificially enhancing carbon signals unevenly. Inverse gated decoupling suppresses the NOE, ensuring that the integration of the 13C signals is strictly proportional to the number of carbon nuclei. This is a self-validating step: if the natural abundance C2, C3, and C4 peaks integrate to exactly 1:1:1, the quantitative integrity of the spectrum is verified 3.

  • Integration: Integrate the C1 (~97 ppm) and C5 (~63 ppm) resonances and compare their areas to the natural abundance C2/C3/C4 baseline to calculate positional isotopic purity.

Visualizing the Analytical Workflow

G S D-[1,5-13C2]Ribose Batch LC LC-HRMS (Intact Mass & Neutral Loss) S->LC NMR 13C-NMR (Positional Isotopomers) S->NMR GC GC-MS (Derivatized Fragmentation) S->GC D1 High Resolution M+2 / M+1 Ratio LC->D1 D2 C1 & C5 Enrichment % NMR->D2 D3 Total Isotopic Purity GC->D3

Analytical workflows for evaluating isotopic purity of ribose batches.

Comparative Performance Data: High-Purity vs. Standard Batches

When the above self-validating protocols are applied, the performance delta between batch grades becomes quantifiable. Table 2 summarizes typical analytical results.

Table 2: Batch Performance Comparison

ParameterHigh-Purity BatchStandard Commercial BatchImpact on Downstream Metabolic Tracing
Overall Isotopic Purity (M+2) > 99.5%95.0 - 98.0%Determines baseline isotopic noise in flux models.
Positional Enrichment (C1, C5) > 99.0% at both sites~ 96% at C1, ~ 94% at C5Asymmetric labeling at C1 vs C5 confounds cleavage pathway analysis.
Residual M+1 Isotopologues < 0.4%1.5 - 4.0%M+1 mimics biological oxidative PPP cycling, causing false positives.
Chemical Purity (LC-UV) > 99.0%> 98.0%Impurities may cause ion suppression or toxicity in cell culture.

Conclusion

For rigorous metabolic flux analysis, the isotopic purity of D-[1,5-13C2]ribose is not merely a quality control metric; it is a fundamental determinant of experimental validity. While Standard batches (95-98%) may suffice for qualitative tracing, High-Purity batches (>99%) are imperative for quantitative modeling to prevent isotopic noise from masquerading as biological flux. Utilizing orthogonal, self-validating analytical modalities—specifically LC-HRMS for total enrichment and inverse-gated 13C-NMR for positional verification—ensures the absolute integrity of the tracer before it enters the biological system.

References

  • Metabolic isotopic labeling of (deoxy)
  • Determination of Isotopic Purity by Accurate Mass LC/MS - ResearchG
  • An overview of methods using 13C for improved compound identification in metabolomics and n

Sources

Safety & Regulatory Compliance

Safety

D-[1,5-13C2]Ribose Proper Disposal Procedures: A Comprehensive Guide for Laboratories

As metabolic tracing and stable isotope-resolved metabolomics (SIRM) become foundational in drug development and systems biology, the use of isotopically labeled compounds like D-[1,5-13C2]Ribose has surged. While this c...

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Author: BenchChem Technical Support Team. Date: April 2026

As metabolic tracing and stable isotope-resolved metabolomics (SIRM) become foundational in drug development and systems biology, the use of isotopically labeled compounds like D-[1,5-13C2]Ribose has surged. While this compound is fundamentally a simple sugar, its synthetic isotopic enrichment and laboratory context demand precise, compliant disposal protocols.

This guide provides researchers and EHS (Environmental Health and Safety) professionals with the operational logic and step-by-step methodologies required to safely manage and dispose of D-[1,5-13C2]Ribose waste, ensuring regulatory compliance and environmental stewardship.

The Causality of Disposal: Why Regulate a "Safe" Sugar?

D-[1,5-13C2]Ribose is non-toxic, non-radioactive, and generally recognized as safe. However, treating it as standard municipal trash or flushing it down the sink violates best practices for several critical reasons:

  • Environmental Isotopic Baseline Shift : 13C is a stable isotope. Dumping highly concentrated, synthetically enriched 13C compounds into public wastewater systems can artificially skew local environmental Isotope Ratio Mass Spectrometry (IRMS) baselines. This interferes with ecological monitoring and carbon-dating research.

  • Biochemical Oxygen Demand (BOD) : Flushing concentrated sugars into the sanitary sewer provides a massive carbon load that can trigger microbial blooms, interfering with Publicly Owned Treatment Works (POTW) operations[1].

  • Regulatory Ambiguity : Under the, uncharacterized white powders in a lab environment are treated with strict scrutiny. Proper containerization and labeling prevent costly unknown-waste characterization fees and ensure compliance with Subpart K regulations for academic and research labs[2],[3].

Physicochemical & Safety Data

Understanding the physical properties of D-[1,5-13C2]Ribose is the first step in designing a self-validating disposal system. The table below summarizes the quantitative data and how each property dictates handling procedures.

PropertyValueCausality / Disposal Implication
Molecular Formula C3(13C)2H10O5Stable isotope (13C) is non-radioactive; no radiological waste protocols are required[4].
Molecular Weight 152.14 g/mol Marginally heavier than standard D-Ribose (150.13 g/mol ) due to the addition of two 13C atoms.
GHS Classification Non-hazardousNot regulated under EPA RCRA as a characteristic hazardous waste[5].
Solubility Highly soluble in waterDo not dispose via sink/drain to prevent local environmental isotopic baseline shifts and high BOD[1].
Physical State White to off-white powderFine dust can form explosive mixtures; requires dry, dust-free cleanup[6].
Incompatibilities Strong oxidizing agentsMust be segregated from oxidizers in the waste accumulation area to prevent exothermic reactions[7].

Operational Workflows and Methodologies

The following protocols provide step-by-step guidance for managing D-[1,5-13C2]Ribose waste. Every step is designed to mitigate cross-contamination and ensure regulatory compliance.

Protocol 1: Immediate Spill Management and Dry Cleanup

In the event of a benchtop or floor spill, the primary objective is to contain the powder without generating airborne dust.

  • Isolate the Area : Restrict access to prevent tracking the powder throughout the lab environment.

  • Don Personal Protective Equipment (PPE) : Equip standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat). If a large volume is spilled, a particulate filter mask (e.g., EN 143 or N95) is recommended to avoid the inhalation of fine dust[5].

  • Dry Sweeping : Use a dedicated anti-static brush and dustpan to collect the solid material.

    • Causality: Introducing water to a sugar like D-ribose creates a viscous, sticky residue that complicates decontamination. Furthermore, avoiding vigorous sweeping prevents the generation of combustible dust clouds[6],[8].

  • Containerization : Transfer the swept material into a sealable, wide-mouth high-density polyethylene (HDPE) container.

  • Surface Decontamination : Once the bulk solid is removed, wipe the area with a damp paper towel using deionized water, followed by a 70% ethanol wipe to remove any sticky residue. Dispose of the contaminated wipes in the solid waste container.

Protocol 2: Routine Waste Segregation and Disposal

For unused reagents, expired batches, or contaminated consumables (e.g., weighing boats, spatulas), follow this segregation protocol.

  • Determine the Waste Stream : Assess whether the D-[1,5-13C2]Ribose is pure or mixed. If the sugar was used in a metabolomics extraction and is now mixed with hazardous solvents (e.g., methanol, chloroform), the entire mixture defaults to the hazardous waste stream governed by EPA RCRA guidelines[9].

  • Labeling : Clearly label the waste container with "Non-Hazardous Solid Lab Waste - D-[1,5-13C2]Ribose". If mixed with solvents, list all chemical constituents and their approximate percentages. Never use the term "Radioactive," as 13C is a stable isotope[4].

  • Storage : Store the sealed container in a designated, well-ventilated waste accumulation area. Ensure it is segregated from strong oxidizing agents[7].

  • Institutional EHS Coordination : Coordinate with your institution's EHS department for final removal. Most research institutions utilize licensed professional waste disposal services to incinerate non-hazardous chemical waste, preventing landfill leaching[10].

Disposal Decision Workflow

To ensure a self-validating system where laboratory personnel can quickly determine the correct disposal route, follow the logical relationship outlined in the diagram below.

D_Ribose_Disposal start D-[1,5-13C2]Ribose Waste Generated check_mix Mixed with hazardous chemicals/solvents? start->check_mix haz_waste Treat as Hazardous Waste (EPA RCRA Guidelines) check_mix->haz_waste Yes non_haz Treat as Non-Hazardous Solid Waste check_mix->non_haz No ehs Coordinate with EHS for incineration/landfill haz_waste->ehs Via HazMat protocol container Seal in labeled container (Avoid dust generation) non_haz->container container->ehs

Figure 1: Decision workflow for the proper segregation and disposal of D-[1,5-13C2]Ribose.

References

  • "School Chemistry Labs - Waste & Debris Fact Sheets", United States Environmental Protection Agency (EPA). Available at: [Link]

  • "How to Ensure Safe Chemical Waste Disposal in Laboratories", Daniels Health. Available at: [Link]

  • "Management of Waste - Prudent Practices in the Laboratory", National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

Sources

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